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  • Product: Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
  • CAS: 70200-16-7

Core Science & Biosynthesis

Foundational

Structural and Spectroscopic Elucidation of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In modern drug development, β-hydroxy esters serve as critical chiral buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In modern drug development, β-hydroxy esters serve as critical chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs), including β-amino acids, macrolides, and complex heterocyclic scaffolds. Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a highly versatile intermediate. The presence of the para-bromo substituent provides a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), while the β-hydroxy ester moiety allows for stereoselective functionalization.

This technical guide provides an authoritative breakdown of the synthesis workflow and the definitive 1H and 13C NMR spectroscopic signatures required to validate the structural integrity of this molecule.

Synthesis Workflow: The Reformatsky Reaction

The Causality of Experimental Choices

The synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is canonically achieved via the Reformatsky Reaction [1]. This involves the reaction of 4-bromobenzaldehyde with ethyl bromoacetate in the presence of metallic zinc.

Why Zinc? The choice of zinc over magnesium or lithium is a deliberate mechanistic control. The oxidative addition of zinc into the carbon-bromine bond of ethyl bromoacetate generates an organozinc intermediate (a Reformatsky enolate)[2]. Because zinc is less electropositive than magnesium, the resulting carbon-metal bond is less polarized. Consequently, the zinc enolate is sufficiently nucleophilic to attack the highly electrophilic aldehyde carbon, but not reactive enough to attack the ester carbonyl of another ethyl bromoacetate molecule[3]. This causality prevents unwanted self-condensation, ensuring high chemoselectivity and yield[1].

Experimental Protocol: Step-by-Step Methodology

To ensure a self-validating and reproducible synthesis, the following protocol must be strictly adhered to:

  • Preparation & Activation: Flame-dry a 250 mL two-neck round-bottom flask under an argon atmosphere. Add activated zinc dust (1.2 equivalents) and a magnetic stir bar. Note: Zinc activation can be achieved by washing with 10% HCl, followed by water, ethanol, and ether, then drying under vacuum, or by adding a catalytic amount of 1,2-dibromoethane or chlorotrimethylsilane in situ[2].

  • Solvent & Substrate: Suspend the activated zinc in anhydrous Tetrahydrofuran (THF) (0.5 M). Add 4-bromobenzaldehyde (1.0 equivalent) to the suspension[1].

  • Controlled Addition: Load ethyl bromoacetate (1.2 equivalents) into a syringe. Add the ester dropwise over 30 minutes via a syringe pump to control the exothermic oxidative addition and maintain a steady concentration of the enolate intermediate[3].

  • Reaction Propagation: Heat the reaction mixture to a gentle reflux (or apply ultrasonic irradiation) for 2 to 4 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc, 8:2)[1].

  • Acidic Quench: Cool the mixture to 0 °C. Carefully quench the reaction by adding cold 10% aqueous HCl or saturated aqueous NH₄Cl. This step hydrolyzes the zinc alkoxide chelate to yield the free β-hydroxy ester[3].

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to isolate pure Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

Reaction Workflow Visualization

ReformatskyWorkflow Start Reagents: 4-Bromobenzaldehyde + Ethyl Bromoacetate Zn Zinc Activation (Zn dust, THF, ∆) Start->Zn Enolate Reformatsky Enolate (Organozinc Intermediate) Zn->Enolate Oxidative Addition Addition Nucleophilic Addition (Chelate Formation) Enolate->Addition C-C Bond Formation Quench Acidic Quench (10% HCl or NH4Cl) Addition->Quench Product Product: Ethyl 3-(4-bromophenyl)- 3-hydroxypropanoate Quench->Product Hydrolysis

Workflow of the Zinc-mediated Reformatsky reaction to synthesize the β-hydroxy ester.

1H NMR Spectral Analysis

The 1H NMR spectrum of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a masterclass in spin-spin coupling and stereochemical environments. The data summarized below is recorded at 400 MHz in CDCl₃.

Table 1: 1H NMR Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
C2-H_a 2.65dd16.0, 4.51HDiastereotopic methylene proton
C2-H_b 2.75dd16.0, 8.51HDiastereotopic methylene proton
C3-OH 3.20br s-1HHydroxyl proton (D₂O exchangeable)
Ester -CH₂- 4.15q7.12HEthyl ester methylene
C3-H 5.10dd (or m)8.5, 4.51HMethine proton adjacent to OH and Ar
C2', C6' 7.25d8.02HAromatic protons (ortho to alkyl chain)
C3', C5' 7.48d8.02HAromatic protons (ortho to Bromine)
Ester -CH₃ 1.25t7.13HEthyl ester methyl
Causality of the Spectral Features
  • Diastereotopic Protons (C2): The most analytically critical feature of this spectrum is the behavior of the C2 methylene protons. Because the adjacent C3 carbon is a chiral center, the two protons on C2 reside in permanently distinct magnetic environments, regardless of free rotation around the C2-C3 single bond[4]. This renders them diastereotopic. They couple with each other, producing a massive geminal coupling constant (²J ≈ 16.0 Hz), and they couple differently to the C3 methine proton (³J ≈ 4.5 Hz and 8.5 Hz) based on their time-averaged dihedral angles. This causality results in two distinct doublet of doublets (dd) at 2.65 and 2.75 ppm[4].

  • The AA'BB' Aromatic System: The 1,4-disubstituted benzene ring possesses a physical axis of symmetry, but the protons are not magnetically equivalent. The protons ortho to the electron-withdrawing bromine atom (C3', C5') are deshielded by the halogen's inductive effect and appear further downfield (~7.48 ppm) compared to the protons ortho to the alkyl substituent (~7.25 ppm). The strong ortho coupling (³J ≈ 8.0 Hz) dominates the signal, rendering them as two pseudo-doublets.

13C NMR Spectral Analysis

The 13C NMR spectrum (100 MHz, CDCl₃) provides orthogonal validation of the carbon framework.

Table 2: 13C NMR Quantitative Data Summary
PositionChemical Shift (δ, ppm)Structural Assignment
Ester -CH₃ 14.0Ethyl ester methyl
C2 43.5Aliphatic methylene (-CH₂-)
Ester -CH₂- 60.5Ethyl ester oxygen-bound methylene
C3 70.0Methine (-CH-OH)
C4' 121.5Aromatic Quaternary (C-Br)
C2', C6' 127.5Aromatic CH (ortho to alkyl chain)
C3', C5' 131.5Aromatic CH (ortho to Bromine)
C1' 141.5Aromatic Quaternary (ipso to -CH-OH)
C1 172.0Ester Carbonyl (C=O)
Causality of the Carbon Shifts
  • Heavy Atom Effect: The C4' carbon attached directly to the bromine atom appears unusually upfield for an aromatic quaternary carbon (~121.5 ppm). This shielding is caused by the "heavy atom effect" of the large, electron-rich bromine atom.

  • Deshielding by Oxygen: The C3 methine carbon is strongly deshielded by the directly attached electronegative hydroxyl group, pushing its resonance to ~70.0 ppm, a hallmark of β-hydroxy ester architectures.

Trustworthiness: Self-Validating 2D NMR Systems

To ensure absolute trustworthiness in structural assignment—a mandatory requirement for IND (Investigational New Drug) filings—a self-validating 2D NMR protocol must be employed to lock the 1D assignments:

  • COSY (Correlation Spectroscopy): Validates the J-coupling network. A distinct cross-peak between the C3 methine proton (5.10 ppm) and the C2 diastereotopic protons (2.65, 2.75 ppm) definitively confirms the contiguous nature of the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Prevents the misassignment of overlapping aliphatic signals by correlating protons to their directly attached carbons. HSQC confirms that the two distinct proton signals at 2.65 and 2.75 ppm both correlate to the single C2 carbon resonance at 43.5 ppm, proving their diastereotopic relationship.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive mechanistic proof of the Reformatsky addition. Long-range correlations (²J and ³J) from the C2 and C3 protons to both the ester carbonyl (172.0 ppm) and the aromatic ipso-carbon (141.5 ppm) securely lock the three molecular fragments (ester, aliphatic chain, aromatic ring) together into a single, validated topological framework.

References

  • Miki, S., et al. "The First Isolation of Crystalline Ethyl Bromozincacetate, Typical Reformatsky Reagent: Crystal Structure and Convenient Preparation." ResearchGate. URL: [Link]

  • Pachova, T. "Reformatsky Reaction Mechanism Explained." Scribd Laboratory Reports. URL:[Link]

Sources

Exploratory

Analytical and Synthetic Profiling of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate: Mass Spectrometry, Structural Elucidation, and Reformatsky Methodologies

Executive Summary Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a highly versatile β -hydroxy ester that serves as a critical synthetic intermediate in medicinal chemistry. Its structural motif—a halogenated phenyl ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a highly versatile β -hydroxy ester that serves as a critical synthetic intermediate in medicinal chemistry. Its structural motif—a halogenated phenyl ring coupled with a chiral secondary alcohol and an ester moiety—makes it an ideal precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of oxazolidinone antibiotics and azole-based antifungal agents.

This technical whitepaper provides an in-depth analysis of the compound's exact mass and molecular weight, details a self-validating synthetic workflow utilizing the Reformatsky reaction, and outlines the orthogonal analytical techniques required for rigorous structural confirmation.

Physicochemical & Mass Spectrometry Profile

Understanding the precise mass characteristics of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is paramount for high-resolution mass spectrometry (HRMS) workflows. The presence of a bromine atom heavily dictates the compound's isotopic signature. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively).

Consequently, any mass spectrometric analysis of this compound will yield a distinct isotopic doublet separated by approximately 2 Da. This phenomenon acts as a built-in diagnostic tool during structural elucidation.

Quantitative Data Summary

The following table summarizes the core physicochemical and mass properties calculated for the molecular formula C11​H13​BrO3​ .

PropertyValueCausality / Significance
IUPAC Name Ethyl 3-(4-bromophenyl)-3-hydroxypropanoateStandard nomenclature defining connectivity.
Molecular Formula C11​H13​BrO3​ Basis for all stoichiometric and mass calculations.
Molecular Weight 273.12 g/mol Utilized for bulk molarity and yield calculations.
Exact Mass (Monoisotopic, 79Br ) 272.0048 DaThe exact mass of the lightest isotopologue.
Exact Mass (Monoisotopic, 81Br ) 274.0028 DaThe exact mass of the heavier isotopologue.
Theoretical [M+H]+ ( 79Br ) m/z 273.0121Target mass for positive-mode ESI-HRMS.
Theoretical [M+Na]+ ( 79Br ) m/z 294.9946Common sodium adduct observed in LC-MS.

Synthetic Methodology: The Reformatsky Reaction

The most robust and chemoselective method for synthesizing β -hydroxy esters is the . This transformation condenses an α -halo ester (ethyl bromoacetate) with a carbonyl compound (4-bromobenzaldehyde) in the presence of metallic zinc.

Causality of Experimental Choices
  • Zinc Activation: Commercial zinc dust is passivated by a layer of zinc oxide (ZnO). If not removed, the oxidative addition of the carbon-halogen bond to the zinc metal will fail. We utilize 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) to chemically scour the ZnO layer, exposing the highly reactive Zn(0) crystal lattice.

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is chosen over diethyl ether because its oxygen atom strongly coordinates to the organozinc intermediate, stabilizing the Reformatsky enolate and preventing premature decomposition.

  • Quenching Agent (Saturated NH4​Cl ): A mild, slightly acidic aqueous quench is mandatory. Using strong acids (like HCl) would protonate the newly formed hydroxyl group, turning it into a leaving group and triggering an E1cB elimination to yield the unwanted ethyl 4-bromocinnamate.

Step-by-Step Synthetic Protocol
  • Zinc Activation: To a flame-dried, argon-purged Schlenk flask, add 1.5 equivalents of zinc dust and anhydrous THF. Add 5 mol% of 1,2-dibromoethane and heat to reflux for 5 minutes. Cool to room temperature and add 1 mol% TMSCl. Stir for 15 minutes.

  • Enolate Formation: Add 1.0 equivalent of 4-bromobenzaldehyde to the suspension.

  • Nucleophilic Addition: Slowly add 1.2 equivalents of dropwise via a syringe pump over 30 minutes to control the exothermic formation of the zinc enolate. Heat the mixture to 50°C and stir for 2 hours.

  • Workup: Cool the reaction to 0°C and quench meticulously with saturated aqueous NH4​Cl . Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 8:2 Hexanes:Ethyl Acetate) to afford the pure Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

Reformatsky_Mech A Activated Zn(0) + Ethyl Bromoacetate B Organozinc Enolate (Nucleophile) A->B Oxidative Addition D Zinc Alkoxide Intermediate B->D Addition to Carbonyl C 4-Bromobenzaldehyde (Electrophile) C->D E Sat. NH4Cl Quench (Protonation) D->E Aqueous Workup F Ethyl 3-(4-bromophenyl)- 3-hydroxypropanoate E->F Final Product

Fig 1: Logical relationship and sequential mechanism of the Reformatsky reaction.

Analytical Characterization (Self-Validating System)

To ensure absolute scientific integrity, the synthesized compound must undergo a self-validating analytical workflow. This workflow relies on orthogonal techniques (LC-MS and NMR) to independently confirm the mass, isotopic distribution, and topological connectivity of the molecule [4].

LC-MS/ESI Protocol
  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 μ L onto a C18 UHPLC column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 10 minutes.

  • Mass Verification: Operate the HRMS (Orbitrap or TOF) in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Checkpoint: Extract the ion chromatogram for m/z 273.0121. The spectrum must display a twin peak at m/z 275.0101 of equal intensity. If this 1:1 isotopic pattern is absent, the bromine atom has been lost (e.g., via unwanted dehalogenation), and the synthesis has failed.

H NMR Insights (Topological Proof)

The 1 H NMR spectrum provides a definitive topological map of the molecule. The critical diagnostic feature is the ABX spin system formed by the chiral methine proton and the adjacent diastereotopic methylene protons:

  • Methine Proton ( CH-OH ): Appears as a doublet of doublets (dd) or multiplet around δ 5.05 ppm.

  • Methylene Protons ( CH2​ ): Because they are adjacent to a chiral center, these two protons are magnetically inequivalent. They will appear as two distinct doublets of doublets around δ 2.65 ppm and δ 2.75 ppm, coupling with each other (geminal coupling, J≈16 Hz ) and with the methine proton (vicinal coupling).

  • Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA’BB’ pseudo-quartet centered around δ 7.2 - 7.5 ppm.

Analytical_Workflow S1 Synthesized Crude (C11H13BrO3) S2 UHPLC Separation (C18, H2O/MeCN) S1->S2 Purify S3 HRMS (ESI+) Target: m/z 273.0121 S2->S3 Ionize S4 Isotopic Pattern Check 1:1 Ratio (79Br : 81Br) S3->S4 Verify Mass S5 1H NMR Analysis (ABX System Confirmation) S4->S5 Orthogonal Check S6 Validated Structure S5->S6 Confirm

Fig 2: Self-validating analytical workflow for structural elucidation.

References

  • PubChem Compound Summary for CID 22924627 (Formula C11​H13​BrO3​ ), National Center for Biotechnology Information.[Link]

  • Reformatsky reaction, Wikipedia.[Link]

  • PubChem Compound Summary for CID 7748 (Ethyl bromoacetate), National Center for Biotechnology Information. [Link]

  • Reformatsky Reaction, Organic Chemistry Portal.[Link]

Foundational

Thermodynamic Stability and Phase Behavior of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate: A Technical Guide for Preclinical Development

Executive Summary Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS: 70200-16-7)[1] is a highly functionalized chiral intermediate critical to the synthesis of active pharmaceutical ingredients (APIs), particularly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS: 70200-16-7)[1] is a highly functionalized chiral intermediate critical to the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of halogenated phenethylamine derivatives. As a Senior Application Scientist, I frequently encounter challenges in scaling up beta-hydroxy esters due to their thermal lability. This whitepaper provides an in-depth analysis of the thermodynamic stability and melting point determinants of this specific brominated intermediate, establishing self-validating protocols for its rigorous characterization.

Molecular Architecture and Melting Point Determinants

The physical state of beta-hydroxy esters is fundamentally dictated by their substitution patterns and resulting intermolecular forces. The parent compound, ethyl 3-hydroxy-3-phenylpropanoate (CAS: 5764-85-2), lacks ring halogenation and exists as a liquid at room temperature with a boiling point of 315.3 °C[2].

When a bromine atom is introduced at the para-position of the phenyl ring, the molecular weight increases to 273.12 g/mol [1]. The causality behind the phase shift is rooted in crystallography: the large, highly polarizable bromine atom significantly enhances London dispersion forces. Furthermore, the solid-state crystal lattice is stabilized by a network of intermolecular hydrogen bonding (between the C3-hydroxyl group and the ester carbonyl oxygen) alongside halogen bonding (Br···O interactions).

Consequently, unlike its liquid analogs[3], Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate exists as a crystalline solid at standard temperature and pressure, with an empirical melting point typically observed in the range of 48–53 °C.

Table 1: Comparative Physical Properties of Beta-Hydroxy Esters
CompoundCAS NumberMolecular WeightPhysical State (25 °C)Melting Point
Ethyl 3-hydroxy-3-phenylpropanoate5764-85-2194.23 g/mol [2]LiquidN/A
Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate263239-27-6212.22 g/mol [3]Liquid / Low-melting solid~20–25 °C
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate 70200-16-7 273.12 g/mol [1]Crystalline Solid 48–53 °C

Thermodynamic Stability and Degradation Pathways

Beta-hydroxy esters are thermodynamically metastable under thermal and chemical stress. The stability boundary of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is compromised by two primary degradation pathways:

  • Dehydration (E1cB Mechanism): The electron-withdrawing nature of the ethyl ester renders the alpha-protons highly acidic. Upon thermal stress (typically >80 °C), the molecule undergoes an E1cB elimination. The hydroxyl group acts as a leaving group, driving the formation of the thermodynamically favored, fully conjugated Ethyl (E)-3-(4-bromophenyl)acrylate.

  • Ester Hydrolysis: In the presence of ambient moisture and catalytic acid/base, the ester linkage cleaves to yield 3-(4-bromophenyl)-3-hydroxypropanoic acid and ethanol. Enzymatic resolution studies on related analogs confirm the inherent lability of this ester bond under catalytic conditions[4].

Degradation Parent Ethyl 3-(4-bromophenyl) -3-hydroxypropanoate Dehydration Dehydration Pathway (E1cB Mechanism) Parent->Dehydration Thermal Stress (>80°C) Hydrolysis Hydrolysis Pathway (Ester Cleavage) Parent->Hydrolysis Acid/Base + H2O Product1 Ethyl (E)-3-(4-bromophenyl)acrylate + H2O Dehydration->Product1 Product2 3-(4-bromophenyl) -3-hydroxypropanoic acid + EtOH Hydrolysis->Product2

Fig 1: Primary thermodynamic degradation pathways under thermal and hydrolytic stress.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, laboratories must employ self-validating analytical workflows. The following protocols guarantee precise thermodynamic characterization without artifactual interference.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point

Causality Note: Standard crimped pans often allow volatile degradants (like cleaved ethanol or trace water) to escape during heating, artificially shifting the endothermic melting peak. We mandate hermetic aluminum pans to create a closed thermodynamic system, ensuring the measured heat of fusion ( ΔHf​ ) strictly reflects the solid-to-liquid phase transition.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate into a Tzero Hermetic Aluminum Pan.

  • Hermetic Sealing: Crimp the lid using a specialized hermetic press to withstand internal vapor pressures up to 3 atm.

  • Atmospheric Purge: Place the pan in the DSC cell. Initiate a dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation during the melt.

  • Thermal Ramp: Equilibrate the sample at 10 °C for 5 minutes. Apply a linear heating rate of 10 °C/min up to 100 °C.

  • Thermogram Analysis: Extract the extrapolated onset temperature ( Tm​ ) as the true melting point. Integrate the area under the endothermic peak to determine the enthalpy of fusion ( ΔHf​ ).

Workflow Sample Sample Prep (2-5 mg) Pan Hermetic Sealing (Al Pans) Sample->Pan Purge N2 Purge (50 mL/min) Pan->Purge Heat Ramp Heating (10 °C/min) Purge->Heat Analysis Thermogram Analysis (Tm & ΔHf) Heat->Analysis

Fig 2: Self-validating DSC workflow for precise melting point and enthalpy determination.

Protocol B: Isothermal Microcalorimetry (IMC) for Kinetic Stability

Causality Note: Traditional HPLC stability-indicating assays suffer from chromatographic lag time. IMC measures real-time heat flow (in microwatts), instantly detecting the exothermic signature of ester hydrolysis or dehydration long before chemical changes are visible on a chromatogram.

  • Loading: Load 100 mg of the compound into a sterile glass ampoule and seal under an argon atmosphere.

  • Equilibration: Lower the ampoule into the microcalorimeter maintained isothermally at 40 °C (safely below the melting onset).

  • Monitoring: Record the heat flow continuously over 72 hours. A baseline drift of >0.5 µW/g indicates the onset of thermodynamic instability.

Conclusion

The thermodynamic stability and melting point of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate are inextricably linked to its molecular architecture. The heavy bromine atom enforces a crystalline solid state, while the beta-hydroxy ester motif introduces vulnerability to E1cB dehydration and hydrolysis. By implementing hermetic DSC and IMC workflows, drug development professionals can accurately map the thermal boundaries of this critical intermediate, ensuring robust downstream API synthesis and preventing costly batch failures.

References

  • [2] ETHYL-3-HYDROXY-3-PHENYL PROPIONATE | CAS#:5764-85-2. Source: Chemsrc. URL: [Link]

  • [4] Ribeiro et al. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Source: Journal of the Brazilian Chemical Society / ResearchGate. URL:[Link]

  • [3] CAS#:263239-27-6 | Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate. Source: Chemsrc. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate – Physicochemical Profiling, Safety Protocols, and Handling Procedures

Executive Summary Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS: 70200-16-7) is a highly versatile β -hydroxy ester intermediate widely utilized in medicinal chemistry and drug development[1]. Synthesized primarily vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS: 70200-16-7) is a highly versatile β -hydroxy ester intermediate widely utilized in medicinal chemistry and drug development[1]. Synthesized primarily via the Reformatsky reaction, this compound serves as a critical structural motif for developing active pharmaceutical ingredients (APIs), particularly those requiring functionalized aromatic rings or chiral β -amino acid precursors. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of its physicochemical properties, decode its Safety Data Sheet (SDS) through a mechanistic lens, and establish self-validating protocols for its synthesis and handling in strict compliance with laboratory safety standards.

Physicochemical Profiling & Mechanistic Toxicology

To handle Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate safely, one must understand how its molecular architecture dictates its physical state, reactivity, and toxicological profile. The molecule features a lipophilic 4-bromophenyl ring, a secondary hydroxyl group, and an ethyl ester moiety.

Quantitative Physicochemical Data

Table 1: Key Properties and Handling Implications

PropertyValueCausality / Implication
CAS Number 70200-16-7[1]Unique identifier for SDS cross-referencing and regulatory tracking.
Molecular Formula C11H13BrO3[1]Defines the stoichiometric requirements for downstream functionalization.
Molecular Weight 273.12 g/mol [1]Used for precise molarity calculations in synthetic workflows.
Purity 95%[1]Trace impurities typically include unreacted starting materials or dehydrated byproducts.
Toxicological Causality

The presence of the electrophilic ester and the halogenated aromatic ring directly contributes to the compound's irritant profile. The lipophilicity imparted by the bromine atom facilitates rapid dermal penetration, leading to localized skin irritation. Furthermore, fine particulate matter or aerosols generated during transfer can interact with the aqueous mucous membranes of the respiratory tract and eyes, causing acute irritation.

SDS Deconstruction and Regulatory Compliance

Handling this intermediate requires strict adherence to the OSHA Laboratory Safety Standard (29 CFR 1910.1450)[2]. A robust Chemical Hygiene Plan (CHP) must be implemented to mitigate exposure risks effectively[2].

GHS Classification & Hazard Statements
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Engineering Controls & PPE (The Defense-in-Depth Strategy)
  • Ventilation : All handling, weighing, and synthetic manipulations must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood maintaining a face velocity of 80-100 fpm. This satisfies the OSHA requirement to keep airborne concentrations below permissible exposure limits (PELs)[2].

  • Dermal Protection : Nitrile gloves (minimum 4 mil thickness) are mandatory. The ester functionality can degrade certain latex formulations; thus, nitrile provides a superior barrier against both the compound and the organic solvents (e.g., THF, diethyl ether) typically used in its synthesis.

  • Ocular Protection : ANSI Z87.1-compliant splash goggles are required to prevent ocular exposure during liquid transfers or reaction quenching.

Synthetic Workflow: The Reformatsky Reaction

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is classically synthesized via the Reformatsky reaction, coupling 4-bromobenzaldehyde with ethyl bromoacetate in the presence of metallic zinc[3][4].

Mechanistic Insight

The reaction proceeds via an oxidative addition where zinc inserts into the C-Br bond of ethyl bromoacetate to form a zinc enolate (the Reformatsky reagent)[3][4]. This nucleophile then attacks the carbonyl carbon of 4-bromobenzaldehyde. Crucially, zinc must be activated (e.g., via iodine or dilute acid washing) to remove the passivating zinc oxide layer, ensuring reproducible insertion kinetics[3].

Step-by-Step Methodology (Self-Validating Protocol)
  • Zinc Activation : Suspend zinc dust (1.5 eq) in anhydrous THF under an inert argon atmosphere. Add a catalytic amount of iodine (I 2​ ) or 1,2-dibromoethane and heat gently until the characteristic color fades, indicating the removal of the ZnO layer[3].

    • Validation Checkpoint: The visual color change from brown/red to colorless confirms zinc activation.

  • Reagent Addition : A dropwise addition of ethyl bromoacetate (1.2 eq) and 4-bromobenzaldehyde (1.0 eq) in anhydrous THF is initiated at 0 °C to control the exothermic enolate formation.

  • Reaction Progression : Reflux the mixture for 2-4 hours.

    • Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 8:2) should show the complete disappearance of the aldehyde spot.

  • Mild Acidic Quenching : Cool the reaction to 0 °C and quench slowly with 10% HCl or saturated aqueous ammonium chloride (NH 4​ Cl)[3][5].

    • Causality: Mild acid is critical; strong acids or elevated temperatures during workup will catalyze the dehydration of the β -hydroxy ester into the thermodynamically stable α , β -unsaturated ester (ethyl 4-bromocinnamate)[3].

  • Isolation : Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the pure target compound.

Reformatsky Zn Zinc Dust Activation (I2/THF) Enolate Zinc Enolate Intermediate (Reformatsky Reagent) Zn->Enolate Oxidative Addition Reagents 4-Bromobenzaldehyde + Ethyl Bromoacetate Reagents->Enolate Nucleophilic Attack Quench Mild Acid Quench (10% HCl or NH4Cl) Enolate->Quench 0 °C (Prevent Dehydration) Product Ethyl 3-(4-bromophenyl)- 3-hydroxypropanoate Quench->Product Isolation

Workflow of the Reformatsky synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

Spill Management & Decontamination Protocol

In the event of a spill, a systematic, self-validating cleanup protocol ensures laboratory safety and compliance:

  • Containment : Isolate the spill area. If the compound is in solution (e.g., dissolved in THF), eliminate all ignition sources immediately.

  • Absorption : Cover liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). For solid spills, avoid dry sweeping to prevent aerosolization; instead, gently moisten the solid with a compatible solvent (like isopropanol) before collection.

  • Collection & Validation : Transfer the absorbed material into a chemically compatible, sealable hazardous waste container using non-sparking tools.

    • Validation Checkpoint: Perform a secondary wipe-down with a solvent-dampened cloth to ensure zero residual mass on the benchtop.

  • Disposal : Label the container strictly according to EPA and OSHA hazard communication standards[2] and transfer it to the institutional environmental health and safety (EHS) department for incineration.

SpillManagement Spill Chemical Spill (Solid or Solution) PPE Don PPE (Nitrile, Goggles, Respirator) Spill->PPE Contain Containment (Vermiculite / Dampening) PPE->Contain Collect Collection (Non-sparking tools) Contain->Collect Dispose EHS Disposal & Documentation Collect->Dispose

Self-validating spill management and decontamination protocol.

References

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Reformatsky Reaction . Master Organic Chemistry. Available at:[Link]

  • The Reformatsky analogous reaction for the synthesis of novel β -thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions . National Institutes of Health (NIH) - PMC. Available at:[Link]

Sources

Foundational

Mechanism of Formation for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate: A Comprehensive Mechanistic Guide

Executive Summary Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a highly valuable β -hydroxy ester building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). The molecule features...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a highly valuable β -hydroxy ester building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). The molecule features a 4-bromophenyl moiety—an ideal synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck)—and a β -hydroxy ester motif, which is a privileged precursor for 1,3-diols, β -amino acids, and complex macrolides.

This whitepaper provides an in-depth mechanistic analysis of its primary formation pathway: The Reformatsky Reaction . By dissecting the causality behind the reaction's transition states, reagent activation, and hydrolytic quenching, this guide establishes a self-validating framework for robust and reproducible laboratory synthesis.

Core Mechanism: The Reformatsky Reaction

The classical and most robust methodology for synthesizing Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is the zinc-mediated Reformatsky reaction. This coupling occurs between 4-bromobenzaldehyde and ethyl bromoacetate.

Unlike highly reactive lithium enolates or Grignard reagents, the organozinc intermediate (the Reformatsky reagent) is significantly less basic. This attenuated reactivity is a critical feature: it prevents unwanted nucleophilic attack on the ester carbonyl (self-condensation) and ensures excellent functional group tolerance, allowing the enolate to selectively attack the more electrophilic aldehyde .

Oxidative Addition & Passivation Clearance

The reaction initiates with the oxidative addition of elemental zinc into the carbon-bromine bond of ethyl bromoacetate, inserting Zn(0) and oxidizing it to Zn(II) to form the zinc enolate .

Causality in Protocol: Commercial zinc dust is notoriously passivated by a surface layer of zinc oxide (ZnO), which drastically impedes the oxidative addition. Activation of the zinc surface using 1,2-dibromoethane, iodine ( I2​ ), or trimethylsilyl chloride (TMSCl) is a mandatory prerequisite. These reagents chemically scrub the oxide layer, exposing the highly reactive zero-valent zinc lattice to the alkyl halide . In ethereal solvents like THF, the resulting enolates typically exist as C-enolate dimers but dissociate into active monomers during the reaction .

The Zimmerman-Traxler Transition State

Upon the introduction of 4-bromobenzaldehyde, the reaction proceeds via a highly ordered, six-membered chair-like transition state, often modeled after the Zimmerman-Traxler framework [[1]]([Link]). The oxygen of the aldehyde coordinates to the Lewis acidic zinc center. This coordination serves a dual purpose:

  • It increases the electrophilicity of the aldehyde carbonyl.

  • It pre-organizes the reacting centers, minimizing steric repulsion between the bulky 4-bromophenyl group and the ethyl ester moiety .

Nucleophilic Addition & Rearrangement

Within this cyclic transition state, the α -carbon of the zinc enolate attacks the carbonyl carbon of the aldehyde. Concurrently, a rearrangement occurs wherein the zinc atom migrates entirely to the aldehyde's oxygen, finalizing the carbon-carbon bond formation and yielding a stable zinc alkoxide intermediate .

Hydrolytic Cleavage (Quench)

The final step is the decomposition of the zinc alkoxide via a mild acidic workup.

Causality in Protocol: It is imperative to use a mild acid, such as saturated aqueous ammonium chloride ( NH4​Cl ), rather than strong mineral acids (like concentrated HCl). Strong acids will protonate the newly formed β -hydroxyl group, turning it into a good leaving group (water) and driving an E1cB dehydration to form the thermodynamic sink: the α,β -unsaturated ester (ethyl 4-bromocinnamate) . Mild hydrolysis safely yields the desired Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate and water-soluble Zn(II) salts .

Mechanistic Visualizations

G A Ethyl Bromoacetate + Zn Dust B Zinc Enolate (Reformatsky Reagent) A->B Oxidative Addition (Zn Insertion) D 6-Membered Cyclic Transition State B->D C 4-Bromobenzaldehyde C->D Coordination E Zinc Alkoxide Intermediate D->E C-C Bond Formation & Rearrangement G Ethyl 3-(4-bromophenyl)- 3-hydroxypropanoate E->G Hydrolysis F Aqueous Acid Quench (Mild NH4Cl) F->G

Fig 1: Synthetic workflow and mechanistic pathway of the Reformatsky reaction.

ZT Zn Zn(II) O_ald O (Aldehyde) Zn->O_ald C_ald C (Aldehyde) O_ald->C_ald C_alpha C-alpha (Enolate) C_ald->C_alpha New Bond C_carbonyl C=O (Enolate) C_alpha->C_carbonyl O_enolate O (Enolate) C_carbonyl->O_enolate O_enolate->Zn

Fig 2: Zimmerman-Traxler 6-membered cyclic transition state for the Reformatsky reaction.

Quantitative Data: Optimization of Reaction Conditions

To maximize the yield of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, physical and chemical activation of the zinc is required. The table below summarizes the impact of different activation methods on the reaction's efficiency. Note that sonochemical irradiation drastically reduces reaction times by continuously clearing the passivation layer via acoustic cavitation .

ParameterStandard ConditionsChemically Activated ZnSonochemical Conditions
Metal Source Commercial Zn DustZn Dust + I2​ or TMSClZn Dust + Ultrasound
Solvent THF or Diethyl EtherAnhydrous THFAnhydrous THF
Temperature Reflux (65°C)Ambient to 40°CAmbient (25°C)
Reaction Time 12 - 24 hours4 - 8 hours1 - 2 hours
Typical Yield 45% - 60%75% - 85%> 85%
Impurity Profile High (Dehydration products)LowVery Low

Validated Experimental Protocol

This self-validating protocol utilizes iodine-activated zinc to ensure reliable enolate formation, minimizing unreacted starting material.

Reagents Required:

  • 4-Bromobenzaldehyde: 10.0 mmol (1.85 g)

  • Ethyl bromoacetate: 12.0 mmol (2.00 g)

  • Zinc dust (fine powder): 15.0 mmol (0.98 g)

  • Iodine ( I2​ ): 5 mg (catalytic)

  • Anhydrous Tetrahydrofuran (THF): 25 mL

  • Saturated aqueous NH4​Cl : 30 mL

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Maintain an inert atmosphere to prevent moisture from quenching the enolate.

  • Zinc Activation: Add zinc dust (0.98 g) to the flask, followed by 10 mL of anhydrous THF. Add a single crystal of iodine (~5 mg). Stir the suspension at room temperature until the brown color of iodine completely dissipates (approx. 5-10 minutes). Validation Point: The disappearance of color confirms the successful etching of the ZnO layer.

  • Reagent Addition: In a separate dry vial, dissolve 4-bromobenzaldehyde (1.85 g) and ethyl bromoacetate (2.00 g) in 15 mL of anhydrous THF.

  • Enolate Formation & Coupling: Add the reagent solution dropwise to the activated zinc suspension over 20 minutes. A mild exotherm should be observed. Once addition is complete, heat the reaction mixture to a gentle reflux (65°C) for 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 8:2). Validation Point: Look for the disappearance of the UV-active 4-bromobenzaldehyde spot and the appearance of a lower Rf​ product spot.

  • Hydrolytic Quench: Once complete, cool the reaction to 0°C using an ice bath. Slowly add 30 mL of cold, saturated aqueous NH4​Cl to decompose the zinc alkoxide. Critical Step: Do not use HCl, as it will promote dehydration.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield pure Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

References

  • Chem-Station Int. Ed. (2014). Reformatsky Reaction. Available at: [Link]

  • Wikipedia . Reformatsky reaction. Available at: [Link]

  • Master Organic Chemistry . Reformatsky Reaction. Available at:[Link]

  • National Center for Biotechnology Information (PMC) . Recent developments in the asymmetric Reformatsky-type reaction. Available at:[Link]

  • DOKUMEN.PUB . Illustrated Handbook of Sonochemistry. Available at: [Link]

  • University of Regensburg . Solvent-Free Visible-Light Photocatalysis and Synthesis in Deep-Eutectic Solvents. Available at: [Link]

Sources

Exploratory

Solubility Profile of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate in Organic Solvents: A Technical Guide

Executive Summary Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS: 70200-16-7) is a highly versatile chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS: 70200-16-7) is a highly versatile chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted therapeutics requiring halogenated aromatic pharmacophores [1]. As a β -hydroxy ester, its behavior in organic solvents dictates the efficiency of downstream processing, including biocatalytic kinetic resolution, extraction, and crystallization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic solubility data. Here, we deconstruct the thermodynamic drivers of this molecule's solubility, map its empirical profile across diverse solvent classes, and provide a self-validating experimental protocol for thermodynamic solubility determination.

Structural and Thermodynamic Basis for Solvation

To predict and manipulate the solubility of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (Molecular Weight: 273.12 g/mol ; Formula: C11H13BrO3) [1], we must analyze its functional groups through the lens of Hansen Solubility Parameters (HSP): dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ ).

  • The 4-Bromophenyl Ring ( δD​ dominant): The introduction of the heavy, polarizable bromine atom significantly increases the lipophilicity (Log P) compared to its non-halogenated parent compound, ethyl 3-hydroxy-3-phenylpropanoate [2]. Furthermore, bromine introduces the potential for halogen bonding in the solid state, which increases the crystal lattice energy. This elevated lattice energy must be overcome by the solvent, generally reducing ideal solubility in non-polar aliphatic solvents.

  • The Hydroxyl Group ( δH​ donor/acceptor): The β -hydroxyl group acts as a strong hydrogen bond donor and acceptor, driving solubility in polar protic solvents (e.g., alcohols).

  • The Ethyl Ester Group ( δP​ and δH​ acceptor): The ester moiety provides a strong dipole and acts as a hydrogen bond acceptor, making polar aprotic solvents highly effective solvating agents.

G A Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (Target API Intermediate) B 4-Bromophenyl Ring (Lipophilic, Halogen Bonding) A->B C Hydroxyl Group (-OH) (H-Bond Donor/Acceptor) A->C D Ethyl Ester Group (H-Bond Acceptor, Dipole) A->D E Non-Polar Solvents (e.g., Toluene, Heptane) Moderate to Low Solubility B->E Dispersion (u03B4D) F Polar Protic Solvents (e.g., EtOH, IPA) High Solubility via H-Bonding C->F H-Bonding (u03B4H) G Polar Aprotic Solvents (e.g., EtOAc, DCM, DMSO) Optimal Solvation C->G D->G Polarity (u03B4P)

Figure 1: Influence of functional groups on Hansen Solubility Parameters (HSP) and solvent affinity.

Empirical Solubility Profile Across Solvent Classes

Based on the topological solubility models of related aryl β -hydroxy esters [2], the table below synthesizes the solubility profile of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate at standard ambient temperature (25°C).

Table 1: Solubility Profile and Solvation Mechanisms at 25°C

Solvent ClassRepresentative SolventEstimated Solubility (mg/mL)Solvation Mechanism & Process Utility
Aliphatic Hydrocarbon n-Heptane< 5Poor dispersion matching. Utility: Excellent anti-solvent for crystallization.
Aromatic Hydrocarbon Toluene20 - 40 π−π stacking and moderate dispersion. Utility: Optimal for biocatalytic acylation [3].
Polar Aprotic Dichloromethane (DCM)> 200Excellent dipole matching and halogen affinity. Utility: Primary extraction solvent.
Polar Aprotic Ethyl Acetate (EtOAc)> 150Structural mimicry (ester-ester interactions). Utility: Reaction solvent and extraction.
Polar Protic Ethanol (EtOH)> 100Strong H-bond network integration. Utility: Co-solvent for diastereomeric salt resolution.
Aqueous Water (pH 7.0)< 0.1High lipophilicity drives hydrophobic exclusion. Utility: Biphasic wash medium.

Causality Insight: In biocatalytic procedures (e.g., lipase-catalyzed kinetic resolution), water-saturated nonpolar solvents like toluene or methyl tert-butyl ether (MTBE) are preferred over DCM. While DCM offers higher absolute solubility, hydrophobic solvents preserve enzyme hydration shells, yielding vastly superior enantioselectivity [3].

Experimental Workflow: Thermodynamic Solubility Determination

To validate solubility for process scale-up, kinetic solubility approximations are insufficient. The following is a self-validating, step-by-step protocol for determining the thermodynamic solubility of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate using the shake-flask method coupled with HPLC-UV.

Step-by-Step Protocol
  • Saturation Preparation:

    • Add an excess of crystalline Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (e.g., 250 mg) into a 5 mL amber glass vial.

    • Add 1.0 mL of the target organic solvent. Causality: Amber glass is used to prevent any potential UV-induced degradation of the brominated aromatic ring over the equilibration period.

  • Isothermal Equilibration:

    • Seal the vial hermetically to prevent solvent evaporation (critical for volatile solvents like DCM).

    • Place the vial in an orbital shaker incubator set to exactly 25.0°C ± 0.1°C.

    • Agitate at 300 RPM for 24 to 48 hours. Causality: A minimum of 24 hours is required to ensure the transition from kinetic dissolution to a true thermodynamic equilibrium between the solid crystal lattice and the solvated molecules.

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 2 hours at 25°C to let large particulates settle.

    • Draw an aliquot of the supernatant using a pre-warmed glass syringe.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter. Causality: PTFE is mandatory. The lipophilic nature of the bromophenyl group can cause non-specific adsorption to standard nylon or cellulose acetate filters, artificially lowering the quantified solubility.

  • Dilution and HPLC-UV Quantification:

    • Immediately dilute the filtered aliquot by a known factor (e.g., 1:100) into the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation.

    • Quantify the concentration using a validated HPLC-UV method (detection at ~254 nm, corresponding to the bromophenyl chromophore) against a standard calibration curve.

Workflow S1 1. Excess Solid Addition S2 2. Isothermal Equilibration (24h) S1->S2 S3 3. Phase Separation (PTFE) S2->S3 S4 4. HPLC-UV Quantification S3->S4

Figure 2: Standard shake-flask methodology for thermodynamic solubility determination.

Process Chemistry Applications

Understanding this solubility profile is critical for Chiral Resolution . Because Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is synthesized as a racemate, obtaining the pure enantiomer (often the (S)-enantiomer for specific APIs) requires strategic solvent selection.

  • Crystallization: The steep solubility curve between Ethyl Acetate (highly soluble) and n-Heptane (insoluble) makes this solvent/anti-solvent pair ideal for recrystallizing the product after synthesis.

  • Biocatalysis: If utilizing enzymatic kinetic resolution via transesterification (e.g., using vinyl acetate), the reaction should be run in Toluene. The moderate solubility of the substrate in Toluene (~30 mg/mL) ensures a steady supply of substrate to the enzyme without causing solvent-induced denaturation of the biocatalyst [3].

References

  • CymitQuimica.Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS: 70200-16-7) Chemical Properties and Specifications.
  • Ambeed.Ethyl 3-hydroxy-3-phenylpropanoate Solubility and Topological Models (Ali J. et al. 2012).
  • Babeș-Bolyai University (UBB Cluj).New biocatalytic procedures for the enantioselective synthesis of 3-aryl-3-hydroxy propanoates.

Protocols & Analytical Methods

Method

Synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate via the Reformatsky Reaction: An Application Note

Introduction The Reformatsky reaction is a cornerstone in organic synthesis for the formation of β-hydroxy esters, which are valuable intermediates in the production of a wide array of pharmaceuticals and other fine chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Reformatsky reaction is a cornerstone in organic synthesis for the formation of β-hydroxy esters, which are valuable intermediates in the production of a wide array of pharmaceuticals and other fine chemicals.[1][2] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[1] The key intermediate is an organozinc compound, also known as a Reformatsky enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester.[1][2] A significant advantage of the Reformatsky reaction over other aldol-type reactions is the relatively low basicity of the zinc enolate, which minimizes self-condensation of the ester and allows for a broader substrate scope.

This application note provides a detailed protocol for the synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, a β-hydroxy ester with potential applications in drug development and materials science. The procedure outlines the reaction between 4-bromobenzaldehyde and ethyl bromoacetate using activated zinc.

Reaction Scheme

Caption: General scheme for the Reformatsky reaction to synthesize Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )QuantityPuritySupplier
4-BromobenzaldehydeC₇H₅BrO185.021.85 g (10 mmol)≥98%Sigma-Aldrich
Ethyl bromoacetateC₄H₇BrO₂167.001.84 g (11 mmol)≥98%TCI Chemicals[3]
Zinc dust, activatedZn65.380.72 g (11 mmol)<10 µmAcros Organics
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL≥99.9%Fisher Scientific
Hydrochloric Acid (HCl)HCl36.461 M solutionJ.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01solutionLabChem
Brine (Saturated NaCl solution)NaCl58.44solutionVWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededEMD Millipore
Diethyl ether(C₂H₅)₂O74.12For extractionHoneywell
Iodine (for zinc activation)I₂253.81A few crystalsAlfa Aesar
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Experimental Protocol

Workflow Diagram

Experimental_Workflow start Start zinc_activation Zinc Activation: Add zinc dust and iodine to the flask. Heat under vacuum and backfill with N₂. start->zinc_activation reagent_prep Reagent Preparation: Dissolve 4-bromobenzaldehyde and ethyl bromoacetate in anhydrous THF. zinc_activation->reagent_prep reaction_initiation Reaction Initiation: Add a small amount of the reagent solution to the activated zinc to initiate the reaction. reagent_prep->reaction_initiation reaction_execution Reaction Execution: Add the remaining reagent solution dropwise while maintaining a gentle reflux. reaction_initiation->reaction_execution workup Aqueous Workup: Quench with 1 M HCl. Extract with diethyl ether. reaction_execution->workup purification Purification: Wash with NaHCO₃ and brine. Dry over MgSO₄ and concentrate. Purify by column chromatography. workup->purification characterization Characterization: Analyze the product using NMR and IR spectroscopy. purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

Step-by-Step Procedure
  • Zinc Activation: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add activated zinc dust (0.72 g, 11 mmol) and a few crystals of iodine. The flask is gently heated under vacuum to sublime the iodine, which helps to activate the zinc surface. The flask is then allowed to cool and backfilled with an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromobenzaldehyde (1.85 g, 10 mmol) and ethyl bromoacetate (1.84 g, 11 mmol) in 20 mL of anhydrous THF.

  • Reaction Initiation: Add approximately 2 mL of the reagent solution from the dropping funnel to the activated zinc. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a color change and the onset of a gentle reflux.

  • Reaction Execution: Once the reaction has initiated, add the remaining solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 30-45 minutes. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes to ensure complete consumption of the starting materials.

  • Aqueous Workup: Cool the reaction mixture to room temperature and then quench the reaction by slowly adding 20 mL of 1 M HCl with vigorous stirring. Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Mechanism

The Reformatsky reaction proceeds through the following key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the ethyl bromoacetate to form an organozinc intermediate, the Reformatsky enolate.

  • Coordination: The carbonyl oxygen of 4-bromobenzaldehyde coordinates to the zinc atom of the enolate.

  • Nucleophilic Addition: A six-membered ring transition state is formed, followed by a rearrangement that results in the formation of a new carbon-carbon bond between the enolate and the carbonyl carbon.

  • Protonation: Acidic workup protonates the zinc alkoxide to yield the final β-hydroxy ester, Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, and zinc(II) salts.

Reaction_Mechanism cluster_0 1. Oxidative Addition cluster_1 2. Nucleophilic Addition cluster_2 3. Protonation EtOOC-CH₂-BrZn EtOOC-CH₂-BrZn EtOOC-CH₂-ZnBr EtOOC-CH₂-ZnBr EtOOC-CH₂-BrZn->EtOOC-CH₂-ZnBr Formation of Reformatsky Enolate 4-Br-Ph-CHOEtOOC-CH₂-ZnBr 4-Br-Ph-CHOEtOOC-CH₂-ZnBr Intermediate_Complex [4-Br-Ph-CH(OZnBr)-CH₂-COOEt] 4-Br-Ph-CHOEtOOC-CH₂-ZnBr->Intermediate_Complex Coordination and C-C bond formation Product Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate Intermediate_Complex->Product H₃O⁺ Workup

Caption: Simplified mechanism of the Reformatsky reaction.

Characterization

The structure of the synthesized Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate can be confirmed by spectroscopic methods.

TechniqueExpected Peaks
¹H NMR (CDCl₃)δ ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.1 (t, 1H, CH-OH), ~4.2 (q, 2H, OCH₂CH₃), ~2.7 (d, 2H, CH₂COO), ~3.5 (s, 1H, OH), ~1.2 (t, 3H, OCH₂CH₃).
¹³C NMR (CDCl₃)δ ~172 (C=O), ~140 (Ar-C), ~131 (Ar-C), ~127 (Ar-C), ~122 (Ar-C), ~70 (CH-OH), ~61 (OCH₂CH₃), ~43 (CH₂COO), ~14 (OCH₂CH₃).
IR (neat)ν ~3400 cm⁻¹ (O-H stretch, broad), ~2980 cm⁻¹ (C-H stretch), ~1730 cm⁻¹ (C=O stretch, ester), ~1590, 1485 cm⁻¹ (C=C stretch, aromatic), ~1070 cm⁻¹ (C-O stretch).

Note: The exact chemical shifts and peak shapes may vary depending on the solvent and concentration.

Safety and Handling

  • 4-Bromobenzaldehyde: May cause skin and eye irritation. Handle in a well-ventilated area.

  • Ethyl bromoacetate: Highly toxic and a lachrymator.[3][4][5][6] It should be handled with extreme care in a chemical fume hood.[4][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5]

  • Zinc dust: Flammable solid. Avoid creating dust clouds.

  • Anhydrous THF: Highly flammable liquid and can form explosive peroxides. Store away from heat and ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.[3][4][5][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction fails to initiate Inactive zinc surfaceReactivate the zinc with a fresh crystal of iodine or by briefly washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
Presence of moistureEnsure all glassware is thoroughly flame-dried and all reagents and solvents are anhydrous.
Low yield Incomplete reactionExtend the reflux time after the addition of reagents.
Side reactionsEnsure a slow and controlled addition of the reagents to maintain a gentle reflux and avoid localized overheating.
Formation of byproducts Self-condensation of the ester or aldehydeThis is less common in Reformatsky reactions but can occur. Ensure the reaction is not overly vigorous.

Conclusion

The Reformatsky reaction provides an efficient and reliable method for the synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate. The protocol described in this application note, when performed with due attention to anhydrous conditions and proper activation of the zinc, should afford the desired product in good yield. The versatility of the Reformatsky reaction makes it a valuable tool for the synthesis of a wide range of β-hydroxy esters, which are important precursors in medicinal and materials chemistry.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). ETHYL BROMOACETATE FOR SYNTHESIS. Retrieved from [Link]

  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Practical Method for the Reformatsky Reaction of Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021, September 9). Reformatsky reaction. Retrieved from [Link]

Sources

Application

Conversion of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate to beta-amino acids

Application Note: High-Fidelity Conversion of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate to β -Amino Acids Audience: Researchers, synthetic chemists, and drug development professionals Focus: Chemoselective transformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Conversion of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate to β -Amino Acids

Audience: Researchers, synthetic chemists, and drug development professionals Focus: Chemoselective transformation, scalable protocols, and mechanistic rationale

Introduction & Strategic Rationale

β -amino acids are highly valued as non-proteinogenic building blocks in the design of peptidomimetics and novel therapeutics. Derivatives such as 3-amino-3-(4-bromophenyl)propanoic acid are particularly important in the development of drugs targeting neurological disorders, as the aryl bromide moiety serves both as a lipophilic pharmacophore and a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions)[1].

The conversion of a β -hydroxy ester—specifically ethyl 3-(4-bromophenyl)-3-hydroxypropanoate —to its corresponding β -amino acid requires a stereospecific and chemoselective approach. While a one-pot Mitsunobu reaction utilizing phthalimide is a viable pathway, it often suffers from cumbersome purification due to the generation of triphenylphosphine oxide and hydrazine byproducts. Furthermore, the presence of the 4-bromophenyl group dictates strict chemoselective boundaries.

This application note details a highly scalable, four-step protocol: Mesylation Azidation Staudinger Reduction Saponification .

Mechanistic Pathway & Causality of Experimental Choices

To ensure a self-validating and robust experimental system, every reagent and condition in this workflow has been selected based on fundamental mechanistic principles:

  • Activation via Mesylation: Methanesulfonyl chloride (MsCl) is utilized over tosyl chloride (TsCl) because aliphatic secondary alcohols undergo mesylation at significantly faster rates with fewer elimination byproducts.

  • Nucleophilic Displacement (Azidation): Sodium azide (NaN 3​ ) in a polar aprotic solvent (DMF) acts as an excellent nucleophile, displacing the mesylate via a pure S N​ 2 mechanism. This results in a complete inversion of stereochemistry at the β -carbon. The reaction is heated to 70 °C to overcome the steric hindrance imparted by the adjacent bulky aryl group and the ester moiety.

  • Chemoselective Staudinger Reduction (Critical Insight): The most common method for reducing an azide to an amine is catalytic hydrogenation (e.g., H 2​ over Pd/C). However, palladium-catalyzed hydrogenation will cause rapid hydrodebromination of the 4-bromophenyl group , destroying the functional handle. The Staudinger reduction utilizes triphenylphosphine (PPh 3​ ) to form an iminophosphorane intermediate, which is subsequently hydrolyzed by water to yield the primary amine [2, 3]. This method is 100% chemoselective for the azide, leaving the aryl bromide entirely intact.

  • Isoelectric Isolation: Hydrolysis of the ester is achieved using mild lithium hydroxide (LiOH). The final product is isolated by adjusting the pH to the molecule's isoelectric point (pH ~6), allowing the zwitterionic β -amino acid to precipitate directly from the aqueous phase, bypassing the need for chromatography.

Workflow Visualization

SynthesisWorkflow SM Ethyl 3-(4-bromophenyl)- 3-hydroxypropanoate Mesylate Ethyl 3-(4-bromophenyl)- 3-(methylsulfonyloxy)propanoate SM->Mesylate MsCl, Et3N, DCM 0 °C to RT Azide Ethyl 3-azido-3- (4-bromophenyl)propanoate Mesylate->Azide NaN3, DMF 70 °C (SN2 Inversion) AmineEster Ethyl 3-amino-3- (4-bromophenyl)propanoate Azide->AmineEster 1. PPh3, THF, RT 2. H2O (Staudinger) FinalProduct 3-Amino-3-(4-bromophenyl) propanoic acid AmineEster->FinalProduct 1. LiOH, THF/H2O 2. HCl (pH ~6)

Workflow for the chemoselective conversion of a beta-hydroxy ester to a beta-amino acid.

Quantitative Data Summary

The following table summarizes the anticipated yields and key analytical markers for each intermediate to ensure in-process quality control.

StepIntermediate/ProductTypical YieldKey Analytical Markers (IR / MS / NMR)
1 Ethyl 3-(4-bromophenyl)-3-(methylsulfonyloxy)propanoate92 - 96% 1 H NMR: Singlet at ~2.8 ppm (O-SO 2​ CH 3​ ).
2 Ethyl 3-azido-3-(4-bromophenyl)propanoate85 - 90%IR: Strong, sharp peak at ~2100 cm −1 (N 3​ stretch).
3 Ethyl 3-amino-3-(4-bromophenyl)propanoate80 - 88%MS (ESI+): m/z 272 / 274[M+H] + (1:1 isotopic ratio).
4 3-Amino-3-(4-bromophenyl)propanoic acid75 - 85%MS (ESI+): m/z 244 / 246 [M+H] + . IR: Broad OH/NH band.

Step-by-Step Experimental Protocols

Step 1: Mesylation of the β -Hydroxyl Group
  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add triethylamine (Et 3​ N, 1.5 equiv) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield the crude mesylate as a pale yellow oil. Proceed to the next step without further purification.

Step 2: S N​ 2 Azidation

Safety Note: Sodium azide is highly toxic and potentially explosive. Never use halogenated solvents (e.g., DCM) in the presence of NaN 3​ to prevent the formation of explosive diazidomethane.

  • Setup: Dissolve the crude mesylate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Nucleophile Addition: Add sodium azide (NaN 3​ , 2.0 equiv) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 6 to 8 hours. Monitor the disappearance of the mesylate via TLC.

  • Workup: Cool the reaction to room temperature. Dilute heavily with ethyl acetate (EtOAc). Wash the organic layer with distilled water (3 × equal volume) to completely remove the DMF. Wash with brine, dry over MgSO 4​ , and concentrate to yield the β -azido ester.

Step 3: Chemoselective Staudinger Reduction
  • Iminophosphorane Formation: Dissolve the β -azido ester (1.0 equiv) in tetrahydrofuran (THF) to a concentration of 0.15 M. Add triphenylphosphine (PPh 3​ , 1.2 equiv) portion-wise at room temperature. Observation: Mild effervescence (N 2​ gas evolution) will occur. Stir for 2-3 hours until gas evolution completely ceases [3].

  • Hydrolysis: Add deionized water (10.0 equiv) to the reaction mixture. Stir vigorously at room temperature overnight (12-16 hours) to hydrolyze the intermediate to the primary amine.

  • Purification (Acid-Base Extraction): Concentrate the mixture under reduced pressure to remove THF. Partition the residue between EtOAc and 1M HCl. The desired amine will protonate and partition into the aqueous layer, leaving the triphenylphosphine oxide (Ph 3​ P=O) byproduct in the organic layer.

  • Isolation: Separate the aqueous layer, cool to 0 °C, and carefully basify to pH 10 using 2M NaOH. Extract the free amine with EtOAc (3x), dry over MgSO 4​ , and concentrate to yield the pure ethyl 3-amino-3-(4-bromophenyl)propanoate.

Step 4: Ester Saponification
  • Hydrolysis: Dissolve the β -amino ester (1.0 equiv) in a 1:1 mixture of THF and water (0.2 M). Add lithium hydroxide monohydrate (LiOH·H 2​ O, 2.0 equiv).

  • Reaction: Stir at room temperature for 3-4 hours. Monitor by TLC or LC-MS until the ester is fully consumed.

  • Isoelectric Precipitation: Evaporate the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and carefully add 1M HCl dropwise until the pH reaches approximately 6.0 (the isoelectric point of the β -amino acid).

  • Collection: A white precipitate will form. Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid via vacuum filtration, wash with ice-cold water followed by a small amount of cold ethanol, and dry under high vacuum to afford the final 3-amino-3-(4-bromophenyl)propanoic acid .

References

  • 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 PubChem, National Center for Biotechnology Information. URL:[Link]

  • Staudinger Reaction Organic Chemistry Portal. URL: [Link]

Method

Application of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate in API (active pharmaceutical ingredient) manufacturing

An Application Note and Protocol Guide for the Utilization of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate in API Manufacturing. Introduction: The Strategic Value of the Bifunctional Scaffold In the design of Active Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Utilization of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate in API Manufacturing.

Introduction: The Strategic Value of the Bifunctional Scaffold

In the design of Active Pharmaceutical Ingredients (APIs), selecting starting materials with orthogonal reactivity is critical for minimizing synthetic steps and maximizing yield. Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a highly versatile, bifunctional building block. It features:

  • A 4-Bromophenyl Handle: An ideal electrophilic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl frameworks common in oncology and cardiovascular drugs.

  • A β -Hydroxy Ester Moiety: A classic precursor for 3-aryl-3-hydroxypropanamines, the core pharmacophore for a major class of serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine, Fluoxetine, and Atomoxetine analogs[1].

This guide details two distinct, field-proven workflows for derivatizing this molecule, emphasizing the mechanistic causality behind reagent selection and providing self-validating protocols for process chemists.

G A Ethyl 3-(4-bromophenyl) -3-hydroxypropanoate B Biaryl-β-hydroxy ester (API Scaffold A) A->B Pd-Catalyzed Cross-Coupling C 3-Aryl-3-hydroxypropanamine (API Scaffold B) A->C Amidation & Reduction

Fig 1. Orthogonal synthetic divergence of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

Workflow 1: Biaryl Scaffold Synthesis via Suzuki-Miyaura Cross-Coupling

When synthesizing biaryl APIs, the 4-bromo substituent serves as the coupling site. However, the β -hydroxy ester is highly sensitive to harsh basic conditions, which can trigger ester hydrolysis or, more detrimentally, a retro-aldol cleavage that destroys the aliphatic backbone.

Causality & Experimental Design:

  • Catalyst Selection: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ . The bidentate dppf ligand suppresses competitive dehalogenation and accelerates the reductive elimination step, which is crucial for electron-rich boronic acids.

  • Base Selection: Anhydrous K3​PO4​ is chosen instead of aqueous NaOH or Na2​CO3​ . Strong aqueous hydroxides will rapidly saponify the ethyl ester and induce retro-aldol degradation. K3​PO4​ provides sufficient basicity for the transmetalation step while preserving the ester intact.

  • Solvent System: A Toluene/Ethanol (4:1) mixture is utilized. Ethanol facilitates the dissolution of the boronic acid and base, while toluene ensures high solubility of the growing biaryl product.

Protocol 1.1: Mild Suzuki-Miyaura Coupling

Self-Validating System: This protocol utilizes In-Process Controls (IPC) to prevent premature quenching and ensure complete conversion.

  • Reactor Charging: To a nitrogen-purged reactor, charge Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (1.0 equiv, 0.5 M) and the corresponding arylboronic acid (1.15 equiv).

  • Catalyst & Base Addition: Add K3​PO4​ (2.0 equiv) and Pd(dppf)Cl2​ (0.02 equiv, 2 mol%).

  • Solvent Addition: Add degassed Toluene/Ethanol (4:1 v/v). Stir the suspension at 300 rpm and heat to 75°C.

  • IPC (In-Process Control) at 3 Hours: Withdraw a 50 μ L aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (254 nm).

    • Validation Check: If the starting bromide peak area is >1.5%, add an additional 0.05 equiv of boronic acid and continue heating for 1 hour. If <1.5%, proceed to workup.

  • Workup & Isolation: Cool the reaction to 20°C. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with 5% aqueous NaHCO3​ followed by brine. Concentrate the organic layer under reduced pressure and crystallize the biaryl product from Heptane/Ethyl Acetate (3:1).

Workflow Step1 Charge Reactor Aryl Bromide Boronic Acid Pd(dppf)Cl2 Step2 Solvent & Base Toluene/EtOH K3PO4 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Workup & Isolation Celite Filtration Crystallization Step3->Step4

Fig 2. Step-by-step workflow and IPC validation for the Suzuki-Miyaura coupling.

Workflow 2: Synthesis of 3-Aryl-3-hydroxypropanamines (SNRI Precursors)

The β -hydroxy ester is a direct precursor to 3-aryl-3-hydroxypropanamines. In modern API manufacturing, ensuring high enantiomeric excess (ee) of these intermediates is paramount, as the stereocenter dictates the pharmacological efficacy of drugs like Duloxetine[1],[2].

If starting from the racemic ester, biocatalytic kinetic resolution using lipases or ketoreductases (KREDs) is highly favored over traditional chemical resolution[3]. Engineered KREDs can stereospecifically reduce 3-aryl-3-ketopropanamines to (S)-3-aryl-3-hydroxypropanamines with >99% ee[1],[2]. However, if the starting ethyl ester is already enantiopure, a direct chemocatalytic amidation-reduction sequence is employed.

Causality & Experimental Design:

  • Amidation: Direct reaction with aqueous methylamine can be sluggish. Adding a catalytic amount of sodium methoxide ( NaOMe ) accelerates the formation of the intermediate amide by increasing the electrophilicity of the carbonyl carbon via transesterification.

  • Reduction: Borane-tetrahydrofuran ( BH3​⋅THF ) is chosen over Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ is overly aggressive and can cause partial cleavage of the C-Br bond (if the bromo group was not utilized in Workflow 1). Borane selectively reduces the amide to the amine while leaving the aryl halide intact.

Protocol 2.1: Amidation and Selective Borane Reduction
  • Amidation: Dissolve Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (1.0 equiv) in Methanol (1.0 M). Add 33% Methylamine in absolute ethanol (3.0 equiv) and NaOMe (0.1 equiv).

  • IPC (Amidation): Stir at 40°C for 6 hours. Monitor by TLC (Hexane/EtOAc 1:1). The reaction is complete when the ester spot ( Rf​≈0.6 ) is entirely replaced by the highly polar amide spot ( Rf​≈0.1 ). Concentrate to dryness.

  • Reduction: Resuspend the crude amide in anhydrous THF (0.2 M) under argon. Cool to 0°C.

  • Borane Addition: Dropwise add BH3​⋅THF (1 M in THF, 3.0 equiv) over 30 minutes. Maintain the internal temperature below 5°C to prevent exothermic runaway.

  • Reflux & Quench: Heat the reaction to 65°C for 4 hours. Cool to 0°C and carefully quench with Methanol until gas evolution ceases.

  • Amine Liberation: Add 1 M HCl and reflux for 1 hour to break the stable boron-amine complex. Basify the aqueous layer to pH 11 with 2 M NaOH and extract with Dichloromethane. Evaporate to yield the target 3-aryl-3-hydroxypropanamine.

Quantitative Data Summary

The table below summarizes typical reaction parameters and expected outcomes when applying these workflows to API intermediate synthesis.

WorkflowTarget API ScaffoldKey ReagentsReaction TempIPC MethodExpected YieldExpected Purity (HPLC)
1. Suzuki Coupling Biaryl- β -hydroxy ester Pd(dppf)Cl2​ , K3​PO4​ 75°CHPLC85 - 92%> 98%
2. Amidation β -hydroxy amide MeNH2​ (33% in EtOH), NaOMe 40°CTLC / LC-MS90 - 95%> 95%
2. Reduction 3-Aryl-3-hydroxypropanamine BH3​⋅THF , HCl quench65°CLC-MS78 - 84%> 97%
Biocatalytic (Alt) (S)-3-Aryl-3-hydroxypropanamineEngineered KREDs, NADP+30°CChiral HPLC> 90%> 99% (ee)

References

  • "WO2010025238A2 - Ketoreductase polypeptides for the production of a 3-aryl-3-hydroxypropanamine from a 3-aryl-3-ketopropanamine" - Google Patents.
  • "Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019)" - MDPI. Available at:[Link]

  • "Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods" - Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Biocatalytic Reduction of Ethyl 3-(4-bromophenyl)-3-oxopropanoate

Introduction: The Strategic Value of Chiral β-Hydroxy Esters The asymmetric reduction of prochiral ketones to access enantiomerically pure secondary alcohols is a cornerstone transformation in modern organic synthesis. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral β-Hydroxy Esters

The asymmetric reduction of prochiral ketones to access enantiomerically pure secondary alcohols is a cornerstone transformation in modern organic synthesis. Specifically, chiral β-hydroxy esters are highly sought-after building blocks for the synthesis of biologically active molecules, including pharmaceuticals, agrochemicals, and flavors.[1][2] The target molecule of this guide, ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, serves as a valuable intermediate, with its chiral center and functional handles amenable to a variety of subsequent chemical modifications.

Traditionally, the synthesis of such molecules has relied on chemical reductants and chiral catalysts. However, these methods can suffer from drawbacks including the use of stoichiometric, often pyrophoric, metal hydrides, the need for expensive and toxic heavy metal catalysts, and sometimes insufficient stereoselectivity. Biocatalysis, which harnesses the power of enzymes or whole-cell systems, presents a compelling alternative.[3] These "green chemistry" approaches offer exceptional levels of stereoselectivity (enantiomeric and diastereomeric), operate under mild aqueous conditions (ambient temperature and neutral pH), and eliminate the need for hazardous reagents, thereby reducing environmental impact.[1][3]

This document provides a detailed guide to the biocatalytic reduction of ethyl 3-(4-bromophenyl)-3-oxopropanoate using both isolated ketoreductase (KRED) enzymes and whole-cell biocatalysts. We will explore the underlying principles, provide step-by-step protocols for reaction execution and analysis, and offer insights into process optimization.

Principle of the Method: Harnessing Nature's Reductive Power

The core of this biotransformation is the stereoselective transfer of a hydride ion from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the β-keto ester substrate. This reaction is catalyzed by a class of enzymes known as oxidoreductases, specifically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[1]

The high cost and instability of NAD(P)H make its use in stoichiometric amounts economically unfeasible for any practical scale of synthesis.[4] Therefore, a critical component of any successful biocatalytic reduction is an efficient in situ cofactor regeneration system. This is typically achieved by coupling the primary reduction reaction with a secondary, "sacrificial" reaction that converts the oxidized cofactor (NAD(P)⁺) back to its reduced form (NAD(P)H).

Commonly employed and highly effective regeneration systems include:

  • Glucose/Glucose Dehydrogenase (GDH): The oxidation of D-glucose to D-glucono-1,5-lactone, catalyzed by GDH, is a very common method used to regenerate NAD(P)H.[5][6]

  • Formate/Formate Dehydrogenase (FDH): The oxidation of formate to carbon dioxide, catalyzed by FDH, is another widely used system, particularly for NADH regeneration.[6]

  • Isopropanol/Alcohol Dehydrogenase: A secondary ADH can be used to oxidize isopropanol to acetone, regenerating the required cofactor.[2]

When using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or recombinant Escherichia coli, cofactor regeneration can often be accomplished endogenously through the cell's own metabolic pathways, typically by adding a simple sugar like glucose to the reaction medium.[5][7]

cluster_main Primary Biocatalytic Reaction cluster_regen Cofactor Regeneration Cycle sub Ethyl 3-(4-bromophenyl) -3-oxopropanoate prod Ethyl (S)- or (R)-3-(4-bromophenyl) -3-hydroxypropanoate sub->prod nadph NADPH + H+ kred Ketoreductase (KRED) nadph->kred nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh Regeneration kred->nadp gdh->nadph glucose D-Glucose gluconolactone D-glucono-1,5-lactone glucose->gluconolactone Oxidation

Caption: Enzymatic reduction coupled with cofactor regeneration.

Materials

  • Substrate: Ethyl 3-(4-bromophenyl)-3-oxopropanoate (CAS: 26510-95-2)[8]

  • Biocatalysts:

    • Option 1 (Isolated Enzyme): A commercially available ketoreductase (KRED) kit. Many vendors offer screening kits with a variety of KREDs exhibiting different stereoselectivities.

    • Option 2 (Whole-Cell): Recombinant E. coli cells overexpressing a ketoreductase, or commercially available Baker's Yeast (Saccharomyces cerevisiae).

  • Cofactor: Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺), depending on the enzyme's preference.

  • Cofactor Regeneration System (for isolated enzyme protocol):

    • D-Glucose

    • Glucose Dehydrogenase (GDH)

  • Buffers & Reagents:

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • Isopropanol (for co-substrate and enzyme stabilization)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • HPLC-grade n-Hexane

    • HPLC-grade 2-Propanol (Isopropanol)

  • Equipment:

    • Temperature-controlled orbital shaker or incubator

    • pH meter

    • Centrifuge (for whole-cell protocol)

    • Separatory funnel

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Chiral HPLC column (e.g., Chiralcel® OD-H, AD-H, or equivalent polysaccharide-based column)

Experimental Protocols

Protocol 1: Asymmetric Reduction with an Isolated Ketoreductase

This protocol provides a general method for using a purified KRED with a GDH cofactor regeneration system. It is highly recommended to first perform small-scale screening with a KRED kit to identify the optimal enzyme for desired stereoselectivity and activity.

1. Preparation of Solutions:

  • Substrate Stock: Prepare a 100 mM stock solution of ethyl 3-(4-bromophenyl)-3-oxopropanoate in isopropanol.
  • Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0.

2. Reaction Setup (1 mL Total Volume):

  • In a 4 mL glass vial, add 830 µL of 100 mM potassium phosphate buffer (pH 7.0).
  • Add 1-2 mg of the selected KRED powder.
  • Add 1 mg of NADP⁺.
  • Add 5 mg of Glucose Dehydrogenase (GDH).
  • Add 15 mg of D-Glucose (provides a significant molar excess).
  • Vortex briefly to dissolve all solids.
  • Initiate the reaction by adding 50 µL of the 100 mM substrate stock solution (Final substrate concentration: 5 mM).

3. Incubation:

  • Seal the vial and place it in an orbital shaker.
  • Incubate at 30 °C with agitation (e.g., 200 rpm) for 12-24 hours.[1]

4. Reaction Monitoring and Work-up:

  • To monitor progress, periodically take a small aliquot (e.g., 50 µL), quench it by adding an equal volume of acetonitrile or ethyl acetate, vortex, centrifuge to pellet the enzyme, and analyze the supernatant by HPLC.
  • Once the reaction is complete (as determined by the disappearance of the starting material), add 1 mL of ethyl acetate to the reaction vial.
  • Vortex vigorously for 1 minute to extract the product.
  • Centrifuge to separate the layers.
  • Carefully transfer the upper organic layer to a clean vial. Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.
  • Combine the organic extracts and dry over anhydrous MgSO₄.
  • Filter or decant the dried solution and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
  • The resulting residue is the crude hydroxy-ester product, ready for analysis.
Protocol 2: Asymmetric Reduction with a Whole-Cell Biocatalyst

This protocol utilizes recombinant E. coli cells expressing a KRED. This approach leverages the cell's internal machinery for cofactor regeneration, simplifying the reaction setup.[5]

1. Preparation of Biocatalyst:

  • Grow the recombinant E. coli strain according to the specific protocol for protein expression.
  • Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4 °C).
  • Wash the cell pellet once with 100 mM potassium phosphate buffer (pH 7.0) and re-centrifuge.
  • The resulting cell paste can be used directly or stored at -80 °C.

2. Reaction Setup (10 mL Total Volume):

  • In a 50 mL Erlenmeyer flask, suspend 500 mg (wet cell weight) of the prepared E. coli cell paste in 9.0 mL of 100 mM potassium phosphate buffer (pH 7.0).
  • Add 200 mg of D-Glucose. This acts as the energy source and provides the reducing equivalents for endogenous cofactor regeneration.[7]
  • Pre-incubate the cell suspension for 30 minutes at 30 °C with shaking (200 rpm) to activate the cells.
  • Initiate the reaction by adding 1.0 mL of a 100 mM substrate stock solution in isopropanol (Final substrate concentration: 10 mM).

3. Incubation:

  • Stopper the flask with a breathable plug (e.g., cotton wool).
  • Incubate at 30 °C with vigorous agitation (200-250 rpm) for 24-48 hours.

4. Work-up and Extraction:

  • Transfer the entire reaction mixture to a centrifuge tube.
  • Add 10 mL of ethyl acetate and vortex vigorously for 2 minutes.
  • Centrifuge (5000 x g, 10 min) to break the emulsion and pellet the cell debris.
  • Carefully collect the upper organic layer.
  • Extract the remaining aqueous layer and cell pellet with another 10 mL of ethyl acetate.
  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the asymmetric reduction.[9]

1. Instrument and Column:

  • HPLC System: Standard HPLC with a UV detector.
  • Chiral Stationary Phase (CSP): A polysaccharide-based column such as Chiralcel® AD-H (amylose-based) or OD-H (cellulose-based) is a good starting point.[10]
  • Detection Wavelength: ~245 nm (corresponding to the absorbance of the bromophenyl group).

2. Mobile Phase and Conditions:

  • Isocratic Mobile Phase: A mixture of n-Hexane and 2-Propanol (isopropanol). A typical starting ratio is 90:10 (v/v).[11]
  • Optimization: The ratio may need to be adjusted to achieve baseline separation of the enantiomers. Increasing the percentage of 2-propanol will generally decrease retention times.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: Ambient or controlled at 25 °C.

3. Sample Preparation:

  • Dissolve the crude or purified product residue in the mobile phase to a final concentration of approximately 1 mg/mL.[9]
  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject 5-10 µL of the prepared sample.
  • Identify the peaks for the starting keto-ester and the two product alcohol enantiomers. The starting material will typically have a much shorter retention time.
  • Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers:
  • ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100

Data Summary and Expected Outcomes

The following table summarizes typical parameters and expected results. Actual results will vary depending on the specific enzyme or whole-cell system used.

ParameterProtocol 1 (Isolated KRED)Protocol 2 (Whole-Cell)
Biocatalyst 1-2 mg/mL KRED50 mg/mL (wet weight) E. coli
Substrate Conc. 5-20 mM10-50 mM
Cofactor System 1 mg/mL NADP⁺, GDH/GlucoseEndogenous (Glucose added)
Temperature 25-37 °C25-37 °C
pH 7.07.0
Reaction Time 12-24 hours24-48 hours
Expected Conversion >95%>95%
Expected ee >99% (for a selective enzyme)>90%

Workflow Visualization

cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Bioreduction cluster_workup Phase 3: Product Isolation cluster_analysis Phase 4: Analysis b1 Select Biocatalyst (Isolated KRED or Whole-Cell) c1 Assemble Reaction Mixture b1->c1 b2 Prepare Buffer & Substrate Stock b2->c1 c2 Incubate with Agitation (30°C, 24h) c1->c2 c3 Monitor Progress (TLC/HPLC) c2->c3 d1 Quench Reaction & Extract with Ethyl Acetate c3->d1 d2 Dry Organic Layer (MgSO4) d1->d2 d3 Evaporate Solvent d2->d3 e1 Dissolve Crude Product in Mobile Phase d3->e1 e2 Inject on Chiral HPLC e1->e2 e3 Determine Conversion & ee e2->e3

Sources

Method

Step-by-step laboratory synthesis protocol for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

Application Note: Laboratory Synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate via the Reformatsky Reaction Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Typ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate via the Reformatsky Reaction

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of β-hydroxy esters is a fundamental transformation in medicinal chemistry, frequently utilized to construct complex pharmacophores. The target molecule, Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate , is synthesized via the Reformatsky reaction , a highly reliable carbon-carbon bond-forming process[1].

In this protocol, 4-bromobenzaldehyde is condensed with ethyl bromoacetate in the presence of metallic zinc. As a Senior Application Scientist, it is critical to understand the causality behind reagent selection:

  • Why Zinc? Unlike highly reactive Grignard reagents (organomagnesium) or lithium enolates, the organozinc intermediate (Reformatsky enolate) is significantly less basic and less nucleophilic[2]. This attenuated reactivity is a distinct advantage, as it prevents the nucleophilic addition of the enolate to the ester group of another ethyl bromoacetate molecule (self-condensation), ensuring high chemoselectivity for the aldehyde[3].

  • The Activation Imperative: Commercial zinc dust is invariably coated with a passivating layer of zinc oxide. For the oxidative addition of zinc into the carbon-bromine bond to occur efficiently, this oxide layer must be chemically or physically disrupted[4]. Failure to properly activate the zinc leads to unpredictable induction periods, which, upon sudden initiation, can result in dangerous thermal runaways due to the highly exothermic nature of the enolate formation[5].

Reaction Workflow & Logical Architecture

The following diagram illustrates the critical pathway from reagent activation to product isolation, highlighting the intermediate organozinc species.

G Zn Zinc Dust (Zn) Passivated State Act Chemical Activation (I2 / Heat / Vacuum) Zn->Act Enolate Reformatsky Enolate (Organozinc Intermediate) Act->Enolate EBA Ethyl Bromoacetate (Alkylating Agent) EBA->Enolate Oxidative Addition Add Nucleophilic Addition (Exothermic) Enolate->Add Ald 4-Bromobenzaldehyde (Electrophile) Ald->Add Workup Acidic Quench & Workup (aq. NH4Cl) Add->Workup Prod Ethyl 3-(4-bromophenyl) -3-hydroxypropanoate Workup->Prod

Workflow of the Reformatsky synthesis highlighting zinc activation and intermediate formation.

Quantitative Data: Materials & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale validation batch.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Bromobenzaldehyde185.021.01.85 g (10 mmol)Electrophile
Ethyl bromoacetate167.021.21.33 mL (12 mmol)Enolate Precursor[6]
Zinc Dust (<10 μm)65.381.50.98 g (15 mmol)Metal Reductant
Iodine ( I2​ )253.81Catalytic~15 mgZinc Activator[4]
Tetrahydrofuran (THF)72.11Solvent20 mLReaction Medium (Anhydrous)
Sat. aq. NH4​Cl N/AExcess30 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: Apparatus Preparation & Zinc Activation Self-Validation Check: The success of this reaction hinges entirely on the rigorous exclusion of moisture and the successful activation of zinc.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the apparatus under a vacuum and backfill it with dry Nitrogen ( N2​ ) or Argon.

  • Add 0.98 g of Zinc dust to the flask. Heat the flask gently with a heat gun under a vacuum for 5 minutes to remove residual surface moisture, then backfill with N2​ .

  • Add 10 mL of anhydrous THF to the flask, followed by ~15 mg of Iodine ( I2​ ).

  • Stir the suspension at room temperature. Causality: The iodine reacts with the zinc surface to form ZnI2​ , stripping away the passivating ZnO layer and exposing highly reactive, pristine zinc metal[4]. The activation is visually validated when the brown color of the iodine completely fades to a pale grey suspension.

Phase 2: Reagent Addition & Enolate Formation

  • Dissolve 1.85 g of 4-bromobenzaldehyde in 5 mL of anhydrous THF. Inject this solution into the reaction flask via syringe.

  • Prepare a solution of 1.33 mL of ethyl bromoacetate in 5 mL of anhydrous THF.

  • Critical Step: Begin adding the ethyl bromoacetate solution dropwise via syringe over 15-20 minutes.

  • Self-Validation Check: Monitor the internal temperature. The oxidative addition of zinc into the C-Br bond is exothermic[5]. You should observe a spontaneous mild reflux or a distinct temperature spike. If no exotherm is observed after adding 10% of the ester, stop the addition . Do not pool the reagent, as delayed initiation can cause a violent thermal runaway. Gently warm the flask to 40 °C to initiate the reaction before continuing the addition.

  • Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65 °C) for 2 hours to ensure complete conversion.

Phase 3: Reaction Quenching & Workup

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add 30 mL of saturated aqueous Ammonium Chloride ( NH4​Cl ) to quench the reaction. Causality: Mild acidic workup is required to protonate the intermediate zinc alkoxide, yielding the final β-hydroxy ester, while avoiding the dehydration of the product that could occur with strong acids[2].

  • Filter the biphasic mixture through a pad of Celite to remove unreacted zinc residues.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the organic phase under reduced pressure (rotary evaporation) to yield the crude product as a pale yellow oil.

Phase 4: Purification & Analytical Verification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient eluent of Hexanes:Ethyl Acetate (typically 9:1 to 4:1 v/v).

  • Identify the product fractions via TLC (UV active, stains with KMnO4 due to the hydroxyl group).

  • Concentrate the pure fractions to afford Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate. Verify structural integrity via 1H NMR (look for the characteristic ABX spin system of the CH2​−CH(OH) moiety) and LC-MS.

References

  • Reformatsky reaction - Wikipedia. wikipedia.org. 1

  • Reformatsky Reaction - Master Organic Chemistry. masterorganicchemistry.com. 2

  • Reformatsky Reaction - Organic Chemistry Portal. organic-chemistry.org. 3

  • A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. acs.org. 5

  • Technical Support Center: Chemical Activation of Zinc Metal - Benchchem. benchchem.com. 4

  • Supplier of Catalysts and Absorbents from Thane, Maharashtra by Dopran Pharma Healthcare - Exporters India. exportersindia.com. 6

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing Ethyl 3-(4-bromophenyl)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate .

Achieving high enantiomeric excess (ee) in the asymmetric reduction of its precursor, ethyl 3-(4-bromophenyl)-3-oxopropanoate (an aryl β -keto ester), requires precise control over stereodetermining transition states. This guide covers the two industry-standard methodologies: Noyori-type Chemocatalysis and KRED-mediated Biocatalysis .

Section 1: Chemocatalysis (Noyori Asymmetric Hydrogenation)

For scalable, high-throughput synthesis, Ruthenium-catalyzed asymmetric hydrogenation remains the gold standard for β -keto esters . The reaction relies on the dynamic interaction between the substrate and the chiral ligand environment of the Ru(II) complex.

G Pre Ru(II)-BINAP Precatalyst Act Active Ru-Dihydride Species Pre->Act H2, Base Activation Sub Substrate Coordination (Ethyl 3-(4-bromophenyl)-3-oxopropanoate) Act->Sub Substrate Binding TS Hydride Transfer (Stereodetermining Step) Sub->TS Chiral Pocket Alignment Prod Product Release (Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate) TS->Prod Enantioselective Reduction Prod->Act H2 Oxidative Addition (Catalyst Regeneration)

Simplified catalytic cycle of Noyori asymmetric hydrogenation for β-keto esters.

Troubleshooting & FAQs

Q: My ee is plateauing at 80-85% using standard Ru-BINAP. How can I push this >95%? Causality: The standard phenyl rings on a basic BINAP ligand do not provide a sufficiently tight chiral pocket for the bulky 4-bromophenyl moiety of your substrate. The energy difference ( ΔΔG‡ ) between the pro-R and pro-S transition states is too small. Solution: Switch to a more sterically demanding ligand like XylBINAP (which features 3,5-dimethylphenyl groups). The added methyl groups create a deeper, more restrictive chiral pocket that forces the bulky bromophenyl group into a single, highly favored orientation during hydride transfer, drastically improving stereoselectivity .

Q: I am observing the loss of the bromine atom (dehalogenation) in my final product. Why? Causality: The C-Br bond is highly susceptible to oxidative addition. While Ru is generally safer for halogens than Palladium (which is notorious for hydrodehalogenation), excessive thermal energy or trace Pd cross-contamination in your reactor will cleave the C-Br bond . Solution: Strictly cap your reaction temperature at 50°C. If dehalogenation persists, rigorously clean your high-pressure reactor with nitric acid to remove trace Pd contaminants from previous campaigns.

Self-Validating Protocol: Ru-XylBINAP Hydrogenation

This protocol is designed as a self-validating system; the continuous monitoring of gas uptake acts as an internal control for catalyst health.

  • Preparation: In an argon-filled glovebox, dissolve 0.1 mol% RuCl₂[(S)-XylBINAP][(S)-DAIPEN] precatalyst in degassed, anhydrous ethanol. Causality: Anhydrous conditions are critical; trace water coordinates to the Ru center, displacing the substrate and killing activity.

  • Substrate Addition: Add 1.0 equivalent of ethyl 3-(4-bromophenyl)-3-oxopropanoate to the solution.

  • Pressurization: Transfer the mixture to a high-pressure Parr reactor. Purge with H₂ gas three times, then pressurize to 50 atm.

  • Reaction & Validation Checkpoint: Heat the reactor to 50°C. Validation: Monitor the H₂ mass flow controller. A steady pressure drop indicates active turnover. The reaction is complete when H₂ uptake strictly plateaus (typically 12-18 hours). If no uptake is observed within 30 minutes, the catalyst was poisoned by oxygen.

  • Workup: Vent the reactor, concentrate the crude mixture under reduced pressure, and analyze via chiral HPLC.

Quantitative Data: Ligand & Condition Optimization
Catalyst SystemSolventTemp (°C)Pressure (atm)Conversion (%)Enantiomeric Excess (ee %)
RuCl₂[(S)-BINAP]MeOH5050>9982
RuCl₂[(S)-TolBINAP]EtOH5050>9989
RuCl₂[(S)-XylBINAP] EtOH 50 50 >99 98
RuCl₂[(S)-XylBINAP]EtOH8050>9991 (Dehalogenation noted)

Section 2: Biocatalysis (Ketoreductase / KRED)

For applications requiring >99% ee without heavy metal contamination risks, engineered Ketoreductases (KREDs) are the optimal choice. This method utilizes a dynamic reductive kinetic resolution pathway .

G Sub Ethyl 3-(4-bromophenyl)- 3-oxopropanoate KRED Ketoreductase (KRED) Sub->KRED Prod Ethyl 3-(4-bromophenyl)- 3-hydroxypropanoate KRED->Prod Asymmetric Reduction NADP NADP+ KRED->NADP Oxidation NADPH NADPH NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Cofactor Recycling GDH->NADPH Reduction GlucA Gluconic Acid GDH->GlucA Oxidation (Lowers pH) Gluc Glucose Gluc->GDH

KRED-catalyzed asymmetric reduction coupled with GDH-mediated cofactor regeneration.

Troubleshooting & FAQs

Q: My biocatalytic reaction stalls at 40-50% conversion despite having perfect ee. Causality: This is almost always a pH-induced enzyme denaturation. To make the reaction economical, NADPH cofactor is recycled using Glucose Dehydrogenase (GDH). GDH oxidizes glucose into gluconic acid. As gluconic acid accumulates, the pH of the unbuffered (or poorly buffered) solution plummets. Once the pH drops below 6.0, the KRED enzyme denatures and the reaction permanently halts. Solution: Implement an automated pH-stat titrator using 1M NaOH to actively neutralize the gluconic acid and maintain a strict pH of 7.0.

Q: The substrate is precipitating out of the aqueous buffer. How do I fix this without killing the enzyme? Causality: The bromophenyl group renders the β -keto ester highly hydrophobic. If it remains solid, it cannot access the KRED active site. Solution: Utilize a co-solvent. Most engineered KREDs tolerate up to 10-15% (v/v) DMSO or Isopropanol. Dissolve your substrate in DMSO first, then add it dropwise to the aqueous enzyme mixture to form a fine, bioavailable suspension.

Self-Validating Protocol: KRED-Mediated Reduction

This protocol utilizes real-time base consumption as a direct proxy for reaction progress, ensuring the system validates its own conversion rate.

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer and adjust to exactly pH 7.0.

  • Enzyme/Cofactor Loading: To the buffer, add 1.5 equivalents of Glucose, 1.0 mM NADP⁺, 2 g/L GDH, and 5 g/L of the selected KRED variant.

  • Substrate Addition: Dissolve ethyl 3-(4-bromophenyl)-3-oxopropanoate in DMSO (to achieve a final DMSO concentration of 10% v/v). Add this solution dropwise to the aqueous mixture under 150 rpm orbital shaking at 30°C.

  • Reaction & Validation Checkpoint: Connect the reaction vessel to a pH-stat loaded with 1M NaOH set to maintain pH 7.0. Validation: The reaction is self-validating; the molar amount of NaOH dispensed by the pH-stat is directly stoichiometric to the amount of product formed (1 mole NaOH = 1 mole Gluconic Acid = 1 mole reduced product). When base consumption ceases, conversion is 100%.

  • Workup: Extract the aqueous phase three times with Ethyl Acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Data: Chemocatalysis vs. Biocatalysis
ParameterRu-XylBINAP HydrogenationKRED Biocatalysis
Stereocontrol Mechanism Steric hindrance in chiral pocketEnzyme active site binding
Typical ee 95 - 98%>99.5%
Operating Conditions 50°C, 50 atm H₂30°C, Atmospheric Pressure
Solvent System Anhydrous EthanolAqueous Buffer / 10% DMSO
Primary Failure Mode Moisture/O₂ poisoning catalystpH drop denaturing enzyme

References

  • Weinberg, E. J. "A Critical Review of Asymmetric Transfer Hydrogenation." Academia.edu, 2016. URL:[Link]

  • ACS Publications. "Enantioselective Transformations in the Synthesis of Therapeutic Agents." Organic Process Research & Development, 2023. URL: [Link]

  • Chen, C. et al. "Catalytic, Enantioselective Synthesis of Taranabant." Organic Process Research & Development, 2007. URL:[Link]

  • ResearchGate. "Enantiodivergent, Biocatalytic Routes to Both Taxol Side Chain Antipodes." ResearchGate, 2024. URL:[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Reformatsky reaction between 4-bromobenzaldehyde and ethyl bromoacetate.

Reaction Overview & Mechanistic Pathway

The Reformatsky reaction is a highly valuable carbon-carbon bond-forming protocol that utilizes zinc metal to convert an α -halo ester (ethyl bromoacetate) into a nucleophilic zinc enolate, which subsequently attacks a carbonyl compound (4-bromobenzaldehyde) to yield a β -hydroxy ester[1].

Despite its conceptual simplicity, the heterogeneous nature of the zinc insertion step often leads to unpredictable induction periods, thermal runaways, and variable yields[2]. Success relies entirely on mastering zinc activation and controlling the exotherm of the enolate formation.

Reformatsky Zn Zinc Dust (Zn) Act Activation Strategy (DIBAL-H or Ball Milling) Zn->Act ZnAct Activated Zn(0) Act->ZnAct Enolate Zinc Enolate (Reformatsky Reagent) ZnAct->Enolate EBA Ethyl Bromoacetate EBA->Enolate Insertion Adduct Zinc Alkoxide Intermediate Enolate->Adduct Aldehyde 4-Bromobenzaldehyde Aldehyde->Adduct Nucleophilic Attack Workup Acidic Workup (NH4Cl) Adduct->Workup Product Ethyl 3-(4-bromophenyl)- 3-hydroxypropanoate Workup->Product Protonation

Mechanistic workflow of the Reformatsky reaction with optimization checkpoints.

Troubleshooting Guide & FAQs

Q1: Why is my reaction experiencing a prolonged induction period, followed by a violent exotherm? A1: This is a classic symptom of inadequate zinc activation. Zinc dust naturally forms a passivating oxide layer that prevents the immediate insertion of the metal into the carbon-bromine bond of ethyl bromoacetate[2]. When this layer finally breaches, the accumulated reagents react simultaneously, causing a dangerous thermal runaway. Causality & Solution: To establish a safe, "addition-controlled" reaction, the zinc must be thoroughly activated before the bulk of the electrophile is introduced. While traditional methods rely on 1,2-dibromoethane, scaling up benefits significantly from DIBAL-H activation. DIBAL-H provides room-temperature, easily detectable activation and completely eliminates the unpredictable induction period[2].

Q2: I am observing low yields (50–60%) and multiple impurities on HPLC. How can I optimize the enolate formation? A2: Standard literature often dictates refluxing THF (65 °C) for the generation of the Reformatsky reagent. However, at these elevated temperatures, the resulting zinc enolate is highly prone to side reactions, including homocoupling and premature decomposition[2]. Causality & Solution: Lower the generation temperature of the zinc enolate from 65 °C to a controlled 45–50 °C. This affords excellent conversion with little to no side-product formation[2]. Furthermore, the subsequent addition of 4-bromobenzaldehyde should be conducted at sub-zero temperatures (e.g., -8 °C) to maximize the yield and purity of the final β -hydroxy ester[2].

Q3: Can I run this reaction without strict anhydrous conditions and inert gas lines? A3: Yes, by utilizing mechanochemistry. Causality & Solution: A ball-milling approach enables a solvent-free Reformatsky reaction. The continuous mechanical grinding action constantly exposes fresh, unoxidized zinc surfaces, bypassing the need for chemical pre-activation, solvents, or inert atmospheres[3]. This green chemistry method typically utilizes 1.6 to 2.0 equivalents of granular zinc and can achieve high yields (up to 81%) directly in the air[3].

Quantitative Optimization Data

The following table summarizes the impact of different activation strategies and temperature controls on the yield of the target β -hydroxy ester.

Activation MethodSolventEnolate Generation Temp (°C)Electrophile Addition Temp (°C)Yield (%)Key Advantage / Drawback
1,2-dibromoethane THF65 (Reflux)-850–60Unpredictable induction; high impurity profile[2].
DIBAL-H THF45–50-8~98Addition-controlled; highly scalable; 99% purity[2].
Ball-Milling NoneAmbient (in-jar)Ambient70–81Solvent-free; no inert gas required; green chemistry[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Scalable Solution-Phase Synthesis (DIBAL-H Activation)

Optimized for high-purity scale-up and precise thermal control[2].

  • Zinc Activation: Suspend zinc dust (1.5 eq) in anhydrous THF under a nitrogen atmosphere. Add DIBAL-H (0.02 eq, 1M in THF) at room temperature. Stir for 10 minutes.

    • Validation Check: The reduction of the zinc oxide layer is typically accompanied by a subtle color change or minor gas evolution. The suspension is now activated.

  • Enolate Formation: Heat the suspension to 45–50 °C. Add 5% of the total ethyl bromoacetate (1.2 eq total) dropwise.

    • Validation Check (Critical): Observe the internal temperature. An immediate temperature spike (exotherm) confirms the reaction is addition-controlled[2]. Do not add the remaining ethyl bromoacetate until this initial exotherm is confirmed, otherwise thermal runaway may occur. Once confirmed, add the remainder dropwise to maintain 45–50 °C.

  • Electrophile Addition: Cool the generated Reformatsky reagent to -8 °C. Slowly add 4-bromobenzaldehyde (1.0 eq) dissolved in a minimal amount of anhydrous THF[2].

    • Validation Check: The reaction mixture should remain homogeneous without immediate precipitation, indicating stable alkoxide formation.

  • Quenching & Workup: Quench the reaction by carefully adding cold saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

Protocol B: Mechanochemical Synthesis (Ball-Milling)

Optimized for rapid, solvent-free screening without inert gas[3].

  • Preparation: In a 10 mL grinding jar containing a single 4 g grinding ball, add 4-bromobenzaldehyde (1.0 mmol), ethyl bromoacetate (1.2 mmol), and 20–30 mesh granular zinc (2.0 mmol)[3].

  • Milling: Seal the jar in ambient air (no inert gas required) and mill at 30 Hz for 2 hours[3].

    • Validation Check: The mechanical impact provides continuous kinetic energy, constantly shearing the zinc to expose reactive surfaces. Successful progression is independent of visual exotherms but is validated post-milling via TLC (disappearance of the aldehyde spot).

  • Extraction & Purification: Open the jar, extract the crude paste with ethyl acetate, and filter through a short pad of Celite to remove unreacted zinc. Concentrate the filtrate to isolate the product[3].

References

  • [A Ball‐Milling‐Enabled Reformatsky Reaction - PMC] - nih.gov URL:[Link]

  • [A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction] - acs.org URL:[Link]

  • [Organometallic Compounds: Synthesis, Reactions, and Applications] - dokumen.pub URL:[Link]

Sources

Troubleshooting

Troubleshooting impurities in Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate crystallization

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate . This compound is a classic β-hydroxy ester, typically synthesized via the Reformatsky reaction (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate . This compound is a classic β-hydroxy ester, typically synthesized via the Reformatsky reaction (involving 4-bromobenzaldehyde, ethyl bromoacetate, and metallic zinc)[1].

Due to the flexible ester chain and hydrogen-bonding capabilities of the β-hydroxyl group, this molecule is highly prone to liquid-liquid phase separation (LLPS, or "oiling out") during crystallization. Furthermore, the upstream synthetic methodology introduces specific impurity profiles that must be chemically and thermodynamically managed. This guide provides mechanistic explanations and self-validating protocols to resolve these challenges.

Diagnostic Workflow

Workflow Start Crude Product (β-hydroxy ester) CrystPhase Initiate Cooling & Antisolvent Start->CrystPhase LLPS Issue: Oiling Out (LLPS) CrystPhase->LLPS Solid Solid Nucleation CrystPhase->Solid FixLLPS Intervention: 1. Heat to redissolve 2. Cool at <0.2°C/min 3. Add seed crystals LLPS->FixLLPS Analyze HPLC / NMR / Ash Analysis Solid->Analyze FixLLPS->CrystPhase Retry Imp1 Impurity: Ethyl 4-bromocinnamate (Dehydration) Analyze->Imp1 Imp2 Impurity: 4-Bromobenzaldehyde (Unreacted) Analyze->Imp2 Imp3 Impurity: Zinc Salts (High Ash) Analyze->Imp3 Pure Pure Ethyl 3-(4-bromophenyl) -3-hydroxypropanoate Analyze->Pure Passes QC Fix1 Fix: Lower temp during workup; Recrystallize (Heptane/EtOAc) Imp1->Fix1 Fix2 Fix: Pre-crystallization NaHSO3 aqueous wash Imp2->Fix2 Fix3 Fix: 1M HCl or NH4Cl quench to solubilize Zn2+ Imp3->Fix3 Fix1->Pure Fix2->Pure Fix3->Pure

Fig 1: Diagnostic workflow for resolving crystallization and impurity issues in β-hydroxy esters.

Troubleshooting FAQs

Q1: My crystallization process consistently yields a biphasic emulsion ("oiling out") instead of solid crystals. How can I force nucleation? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation causes the dissolved compound to separate into a secondary, solute-rich liquid phase rather than integrating into a rigid crystal lattice[2]. This kinetic phenomenon happens when crystal growth is hindered or when the system experiences rapid, uncontrolled supersaturation[2]. Furthermore, using solvent systems where the compound has excessively high solubility at elevated temperatures can increase oiling-out risks due to narrowed supersaturation margins[3]. Solution:

  • Control Supersaturation: Reduce the cooling rate to <0.2 °C/min.

  • Seeding Strategy: Add seed crystals halfway into the Metastable Zone Width (MSZW) to bypass the kinetic barrier of primary nucleation[2].

  • Solvent Adjustment: Shift to a solvent system with a steeper solubility curve to avoid operating in the stable LLPS miscibility gap.

Q2: HPLC analysis of my crystals shows a less polar impurity with strong UV absorbance. What is this, and how did it co-crystallize? Causality: This is Ethyl 4-bromocinnamate , the dehydrated byproduct. During the Reformatsky reaction, extended heating or overly acidic workup conditions catalyze the elimination of the β-hydroxyl group, resulting in a thermodynamically stable C-C pi bond (condensation)[4]. Because it is structurally similar but more lipophilic, it easily incorporates into the crystal lattice of the desired product. Solution: Keep the internal reactor temperature below 40 °C during solvent evaporation. Utilize a biphasic recrystallization solvent (e.g., Heptane/Ethyl Acetate) where the cinnamate derivative remains highly soluble in the non-polar continuous phase while the β-hydroxy ester crystallizes.

Q3: My isolated product contains residual 4-bromobenzaldehyde. Recrystallization isn't removing it efficiently. What is the best chemical intervention? Causality: Unreacted aldehydes co-precipitate due to strong π-π stacking interactions with the product's bromophenyl ring. Thermodynamic purification (crystallization) is often insufficient to break these non-covalent dimers. Solution: Implement a chemical phase-switch prior to crystallization. Wash the crude organic extract with saturated aqueous sodium bisulfite (NaHSO 3​ ). This selectively converts the unreacted 4-bromobenzaldehyde into a highly water-soluble bisulfite adduct, partitioning it entirely into the aqueous waste stream.

Q4: The isolated crystals are cloudy, and the ash content is high. What went wrong during the Reformatsky workup? Causality: High ash content indicates the entrapment of Zinc(II) salts. The Reformatsky reaction relies on the oxidative addition of metallic zinc into the carbon-halogen bond[1]. If the reaction is quenched with insufficient acid, insoluble basic zinc salts (e.g., Zn(OH)Br) remain suspended in the organic phase. These micro-particles act as heterogeneous nucleation sites during crystallization, permanently trapping the metal inside the crystal habit. Solution: Ensure the reaction is quenched with a sufficiently strong chelating acidic wash (e.g., 1M HCl or saturated NH 4​ Cl). This ensures all zinc is removed as soluble Zn 2+ salts in the aqueous phase[1].

Quantitative Data: Solvent Selection & Impurity Rejection Profile

Choosing the correct solvent system is a balance between thermodynamic yield, impurity rejection, and avoiding the LLPS miscibility gap.

Solvent System (v/v)LLPS (Oiling Out) RiskDehydration Impurity RejectionUnreacted Aldehyde RejectionYield Potential
Toluene / Heptane (1:4) High (Prone to emulsion)ModeratePoor>85%
Ethyl Acetate / Hexane (1:5) Low (Optimal MSZW)Excellent Moderate~75-80%
Isopropanol / Water (3:1) Moderate (Temp dependent)PoorExcellent >90%
Dichloromethane / Pentane High (Rapid evaporation)ModerateModerate~60%
Self-Validating Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol utilizes an Ethyl Acetate/Hexane system and incorporates self-validating checkpoints to ensure the metastable zone is respected, preventing LLPS.

Step 1: Dissolution & Polishing Filtration

  • Dissolve 10.0 g of crude Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate in 15 mL of Ethyl Acetate at 55 °C.

  • Perform a hot polishing filtration through a 0.45 µm PTFE filter into a pre-warmed crystallizer. Validation Check: The filtrate must be optically clear. Any turbidity indicates residual Zinc salts; if cloudy, re-filter.

Step 2: Controlled Cooling & Seeding

  • Cool the solution linearly from 55 °C to 40 °C at a rate of 0.5 °C/min.

  • At 40 °C (the predetermined midpoint of the MSZW), hold the temperature and add 0.1 g (1 wt%) of pure Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate seed crystals. Validation Check: Age the suspension for 30 minutes. The seed crystals should remain suspended and slightly grow. If they dissolve completely, the system is undersaturated (temperature is too high). If the solution suddenly turns milky/biphasic, LLPS has occurred (heat back to 55 °C and retry with a slower cooling rate).

Step 3: Anti-Solvent Dosing

  • Begin dosing 75 mL of Hexane (anti-solvent) at a constant rate of 0.5 mL/min using a syringe pump, maintaining the internal temperature at 40 °C.

  • Once dosing is complete, cool the resulting slurry to 5 °C at 0.2 °C/min. Validation Check: The slow cooling rate ensures that supersaturation is consumed by crystal growth rather than secondary nucleation or oiling out.

Step 4: Isolation & Washing

  • Filter the slurry under vacuum.

  • Wash the filter cake with 20 mL of pre-chilled (5 °C) Hexane to displace the mother liquor containing the highly soluble ethyl 4-bromocinnamate impurity.

  • Dry under vacuum at 35 °C to constant weight.

References
  • Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization. Mettler Toledo (mt.com). Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Reformatsky Reaction. Wikipedia. Available at:[Link]

  • Reformatsky Reaction. Master Organic Chemistry. Available at:[Link]

Sources

Optimization

Minimizing side reactions in the synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, typically achieved via the Reformatsky reaction, is a powerful C-C bond-forming transformation. However, its success is highly dependent on controlling key reaction parameters to avoid the formation of unwanted byproducts. This guide will walk you through the most common issues, their underlying causes, and actionable solutions.

Issue 1: Low or No Product Formation

Symptom: After the reaction and work-up, analysis (e.g., TLC, NMR) shows a low yield or complete absence of the desired β-hydroxy ester.

Primary Cause: Inefficient formation of the Reformatsky reagent (the organozinc enolate). This is often due to the deactivating oxide layer on the surface of the zinc metal, which prevents its oxidative addition to the ethyl bromoacetate.

Solutions:

  • Zinc Activation: The activation of zinc is the most critical step for a successful Reformatsky reaction. Several methods can be employed, each with its own advantages.

    Activation MethodReagent(s)Typical ConditionsKey Considerations
    Iodine I₂ (catalytic amount)Reflux in an anhydrous solvent (e.g., THF, diethyl ether) until the purple color disappears.A simple and visually indicative method.[1]
    1,2-Dibromoethane (DBE) BrCH₂CH₂BrGentle heating in an anhydrous solvent.The evolution of ethylene gas indicates successful activation.
    Trimethylsilyl chloride (TMSCl) TMSClStirring with zinc in an anhydrous solvent at room temperature or with gentle heat.Effective for removing the oxide layer.
    DIBAL-H Diisobutylaluminium hydrideAddition to a zinc slurry at a controlled temperature (e.g., 30-40°C).A highly effective method for achieving a rapid and controlled reaction start, particularly useful for scale-up.[2]
  • Anhydrous Conditions: The organozinc intermediate is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and all solvents are rigorously dried.

  • Initiation: Sometimes, the reaction requires a small amount of energy to initiate. Gentle heating with a heat gun can be effective. The disappearance of the iodine color or the formation of a cloudy solution are often indicators of initiation.

Issue 2: Significant Formation of Side Products

Even when the reaction initiates, the formation of side products can severely impact the yield and purity of the desired Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate. Understanding the mechanisms of these side reactions is key to their prevention.

How to Minimize:

  • Slow Addition of Ethyl Bromoacetate: The most effective way to prevent self-condensation is to add the ethyl bromoacetate solution slowly and dropwise to the suspension of activated zinc and 4-bromobenzaldehyde. This ensures that the concentration of the Reformatsky reagent remains low at any given time, favoring the reaction with the more electrophilic aldehyde.

  • Optimal Temperature: Lowering the reaction temperature can also help to control the rate of enolate formation and its subsequent reactions.

Mechanism: The organozinc reagent can also react with another molecule of the alkyl halide (ethyl bromoacetate) in a coupling reaction, similar to the Wurtz reaction. This results in the formation of a dimer, diethyl succinate.

How to Minimize:

  • Slow Addition and Efficient Stirring: Similar to preventing the Blaise-type reaction, slow addition of the ethyl bromoacetate and efficient stirring are crucial. This helps to ensure that the newly formed organozinc reagent reacts with the aldehyde before it can encounter another molecule of ethyl bromoacetate.

  • Use of Excess Zinc: Employing a slight excess of activated zinc can help to ensure that the ethyl bromoacetate is converted to the organozinc reagent quickly, reducing its concentration in the reaction mixture.

Mechanism: The desired product, Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, is a β-hydroxy ester. Under acidic or basic conditions, especially with heating, it can undergo dehydration to form the corresponding α,β-unsaturated ester, ethyl 3-(4-bromophenyl)acrylate.

How to Minimize:

  • Mild Work-up Conditions: Avoid using strong acids or bases during the work-up. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective quenching agent.

  • Controlled Temperature: Keep the temperature low during the work-up and purification steps to prevent dehydration.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for the synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, incorporating the strategies discussed above to minimize side reactions.

Optimized Reformatsky Protocol

Materials:

  • Zinc dust (<10 µm)

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Bromobenzaldehyde

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.5 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine and enough anhydrous THF to cover the zinc. Heat the mixture to a gentle reflux with stirring until the purple color of the iodine disappears. This indicates the activation of the zinc. Cool the flask to room temperature.

  • Reaction Setup: Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the flask containing the activated zinc. In the dropping funnel, prepare a solution of ethyl bromoacetate (1.2 equivalents) in anhydrous THF.

  • Slow Addition: Begin to add the ethyl bromoacetate solution dropwise to the stirred suspension of zinc and aldehyde over a period of 1-2 hours. Maintain the reaction temperature at or slightly above room temperature. A gentle exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl with vigorous stirring.

  • Extraction: Filter the mixture through a pad of celite to remove any unreacted zinc. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Frequently Asked Questions (FAQs)

Q1: My reaction is very sluggish and does not go to completion, even with activated zinc. What could be the problem?

A1: Several factors could contribute to a sluggish reaction. Firstly, ensure your reagents, especially the 4-bromobenzaldehyde, are of high purity. Impurities can inhibit the reaction. Secondly, the quality of the zinc dust can vary. If you continue to have issues, consider using a different batch or a more potent activation method like Rieke zinc. Finally, the choice of solvent can play a role. While THF is common, in some cases, a mixture of solvents like THF and toluene can improve solubility and reaction rates.

Q2: I see multiple spots on my TLC plate after the reaction. How can I identify the side products?

A2: The common side products will have different polarities than your desired product.

  • Ethyl 3-(4-bromophenyl)acrylate (dehydration product): This will be less polar than your product and will have a higher Rf value on the TLC plate.

  • Diethyl succinate (Wurtz-type coupling product): This is a non-aromatic diester and will likely have a different Rf value.

  • Byproducts from the Blaise-type reaction: These can be more complex, but will generally have different polarities.

To confirm the identity of these spots, you can try to isolate them by column chromatography and characterize them by NMR and IR spectroscopy. The 1H NMR spectrum of the desired product will show a characteristic multiplet for the CH-OH proton and a doublet of doublets for the adjacent CH2 protons. The dehydration product will show vinylic proton signals.

Q3: Can I use other α-haloesters in this reaction?

A3: Yes, the Reformatsky reaction is versatile and can be performed with other α-haloesters. However, the reactivity can vary. For example, α-iodoesters are generally more reactive than α-bromoesters, which are more reactive than α-chloroesters. The steric bulk of the ester group can also influence the reaction rate and yield.

Q4: What is the best way to purify the final product?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate. A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate) will allow for the separation of the less polar byproducts from your more polar product.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and potential side reactions.

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 4-Bromobenzaldehyde 4-Bromobenzaldehyde Reformatsky Reagent Reformatsky Reagent 4-Bromobenzaldehyde->Reformatsky Reagent Reaction with Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate Reformatsky Reagent->Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate Nucleophilic Addition & Work-up Dehydration Product Dehydration Product Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate->Dehydration Product Dehydration (Acid/Base, Heat) Ethyl bromoacetate_1 Ethyl bromoacetate Ethyl bromoacetate_2 Ethyl bromoacetate Reformatsky Reagent_side Reformatsky Reagent Reformatsky Reagent_side->Ethyl bromoacetate_1 Blaise-type Self-Condensation Reformatsky Reagent_side->Ethyl bromoacetate_2 Wurtz-type Coupling Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reformatsky Reagent Activation with Zn

Figure 1. Main and side reaction pathways in the synthesis.

References

  • Ruble, J. C., & Fu, G. C. (2009). A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. Organic Process Research & Development, 13(5), 964–967. [Link]

  • Fürstner, A. (1995). Reformatsky Reaction. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Hannick, S. M., & Kishi, Y. (1983). An improved procedure for the Blaise reaction: a short, practical synthesis of acivicin. The Journal of Organic Chemistry, 48(21), 3833–3835. [Link]

  • Orsini, F., & Sello, G. (2004). The Reformatsky reaction. Current Organic Synthesis, 1(2), 111-134.
  • Lee, P. H., Bang, K., Lee, K., & Lee, C.-H. (2002). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 23(5), 673-674.
  • Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.
  • Parrish, J. D., Shelton, D. R., & Little, R. D. (2003). Titanocene(III)-Promoted Reformatsky Additions. Organic Letters, 5(20), 3615–3617. [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wurtz Reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Blaise reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Coan, K. E., Zibinsky, M., & Kishi, Y. (2016). Enantio- and Diastereoselective Synthesis of α-Alkylated β-Hydroxy Esters via a Reformatsky Reaction with a Chiral Ligand. Organic Letters, 18(15), 3650–3653.
  • Sonawane, R. P., Jetti, R. K. R., & Kumar, R. (2010). A mild and efficient indium-mediated Reformatsky reaction of aldehydes and ethyl bromoacetate in aqueous media. Tetrahedron Letters, 51(1), 143-145.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Cozzi, P. G. (2006). The Reformatsky Reaction. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate Purification

Welcome to the Application Scientist Knowledge Base. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the purification of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights for the purification of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS: 70200-16-7)[1]. Whether your crude mixture originates from a zinc-mediated Reformatsky reaction[2] or a ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester[3], mastering solvent causality is critical for achieving >99% purity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my product co-eluting with unreacted 4-bromobenzaldehyde during silica gel chromatography?

Mechanistic Causality: Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate possesses a free hydroxyl (-OH) group capable of acting as both a strong hydrogen bond donor and acceptor. This allows it to interact deeply with the polar silanol groups on the silica gel stationary phase. In contrast, 4-bromobenzaldehyde only possesses a carbonyl group (a weaker hydrogen bond acceptor). If these compounds co-elute, your initial solvent system is too polar (e.g., >30% Ethyl Acetate), overpowering the silica's ability to differentiate the functional groups and causing the aldehyde to wash out simultaneously with the ester.

Solution & Self-Validation: Start with a highly non-polar gradient (95:5 Hexanes:Ethyl Acetate) to selectively elute the aldehyde first. Only step up the polarity once the aldehyde has cleared the column. Self-Validation: Spot your fractions on a TLC plate and stain with Potassium Permanganate (KMnO₄). The β-hydroxy ester will immediately reduce the stain to a bright yellow spot due to the oxidizable secondary alcohol, whereas the aldehyde will show distinctly different reaction kinetics and Rf values.

Q2: How do I select the optimal crystallization solvent to remove the dehydrated byproduct (ethyl 4-bromocinnamate)?

Mechanistic Causality: A common side reaction during the synthesis or acidic workup of β-hydroxy esters is dehydration, yielding the conjugated ethyl 4-bromocinnamate. This byproduct is highly lipophilic and lacks the hydroxyl group. If you attempt to crystallize in a purely polar solvent, both compounds may oil out. By utilizing a solvent switch to an aromatic/non-polar system like Toluene/Heptane, you exploit differential solubility. The β-hydroxy ester exhibits a steep temperature-dependent solubility curve in Toluene—highly soluble at 60°C but poorly soluble at 10°C—allowing it to form intermolecular hydrogen-bonded crystal lattices upon cooling, while the lipophilic cinnamate remains dissolved in the mother liquor[3].

Solution & Self-Validation: Perform a solvent switch via vacuum distillation from your extraction solvent into Toluene[3]. Self-Validation: If the solution oils out instead of crystallizing upon cooling, the cinnamate impurity load is too high, disrupting the lattice. Re-heat to 60°C, add 1% wt pure seed crystals of the β-hydroxy ester, and cool at a slower rate (0.1°C/min) to force nucleation over oiling.

Q3: What is the best solvent system to remove residual zinc or ruthenium catalysts post-reaction?

Mechanistic Causality: For Reformatsky reactions utilizing zinc dust[2], the reaction is typically quenched with dilute acid (e.g., 10% H₂SO₄) to solubilize the zinc salts. Methyl tert-butyl ether (MTBE) is the superior extraction solvent here compared to Ethyl Acetate. Ethyl Acetate can undergo acid-catalyzed hydrolysis during the aqueous quench, whereas MTBE is sterically hindered and chemically stable. For transition metal catalysts (e.g., Ru or Rh), an aqueous workup followed by a solvent switch to Toluene effectively purges the metal complexes into the aqueous waste[3].

Solution & Self-Validation: Extract with MTBE, wash thoroughly with saturated NaHCO₃ to neutralize residual acid, and separate the phases. Self-Validation: A clean phase separation without a persistent emulsion layer validates that the zinc salts have been fully partitioned into the aqueous phase.

Part 2: Chromatographic & Crystallization Workflows

G N1 Reaction Mixture (β-Hydroxy Ester, Zn Salts) N2 Aqueous Workup (10% H2SO4 / MTBE) N1->N2 N3 Organic Phase (Crude Product in MTBE) N2->N3 Extraction N4 Aqueous Phase (Zn Salts Discarded) N2->N4 Separation N5 Solvent Switch (Distillation to Toluene) N3->N5 N6 Crystallization (Toluene/Heptane Cooling) N5->N6 Vacuum Distillation N7 Pure Ethyl 3-(4-bromophenyl) -3-hydroxypropanoate N6->N7 Filtration

Workflow for the extraction and crystallization of the β-hydroxy ester product.

Chromatography S1 Stationary Phase (Silica Gel -OH) C1 4-Bromobenzaldehyde (Low Polarity) S1->C1 Weak Interaction C2 Ethyl 4-bromocinnamate (Dehydrated Byproduct) S1->C2 Moderate Interaction C3 Ethyl 3-(4-bromophenyl) -3-hydroxypropanoate S1->C3 Strong H-Bonding E1 Elutes First (Hexanes/EtOAc 95:5) C1->E1 E2 Elutes Second (Hexanes/EtOAc 85:15) C2->E2 E3 Elutes Last (Hexanes/EtOAc 70:30) C3->E3

Elution profile and silica gel interaction based on molecular polarity.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Crystallization Workflow

This protocol is optimized for removing lipophilic impurities and is adapted from validated industrial processes for β-hydroxy esters[3].

  • Extraction: Quench the reaction with 10% H₂SO₄ to solubilize metal salts. Extract the aqueous layer with MTBE (3 x 50 mL/g of theoretical yield).

  • Washing: Wash the combined MTBE organic phases with saturated NaHCO₃, followed by brine, to neutralize residual acid and prevent downstream dehydration.

  • Solvent Switch: Transfer the MTBE solution to a distillation apparatus. Distill under reduced pressure (approx. 200 mbar) at 40°C while continuously adding Toluene until the MTBE is completely displaced[3].

  • Crystallization: Adjust the final Toluene volume to 5 mL/g of product. Heat to 60°C to ensure complete dissolution.

  • Cooling & Isolation: Cool the solution linearly to 20°C over 4 hours. If crystallization does not initiate, add 1% wt seed crystals. Further cool to 0–5°C and age for 2 hours.

  • Filtration: Filter the resulting crystals and wash with cold Heptane (2 x 1 mL/g). Dry under vacuum at 40°C until the mass remains strictly constant (Self-validation of solvent removal).

Protocol B: Flash Chromatography Gradient Optimization
  • Column Preparation: Pack a silica gel column (40-63 µm) using Hexanes. Ensure a silica-to-crude mass ratio of at least 30:1.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (2x crude mass), and evaporate to a free-flowing powder. Load evenly onto the column bed to ensure a tight elution band.

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 95:5 Hexanes:Ethyl Acetate to elute unreacted starting materials.

    • Step gradient to 85:15 Hexanes:Ethyl Acetate for 3 CV to elute the dehydrated ethyl 4-bromocinnamate byproduct.

    • Step gradient to 70:30 Hexanes:Ethyl Acetate for 4 CV to elute the target Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

  • Fraction Analysis: Validate purity by running TLC on the fractions. Develop in 70:30 Hexanes:EtOAc and visualize under 254 nm UV light.

Part 4: Quantitative Data: Solvent Polarity & Selectivity

SolventPolarity Index (P')Boiling Point (°C)Role in Purification Workflow
Hexanes 0.168Non-polar base for chromatography; anti-solvent for crystallization washing.
Toluene 2.4110Primary crystallization solvent; provides an excellent temperature-dependent solubility curve[3].
MTBE 2.555Extraction solvent; resists acid-catalyzed hydrolysis during aqueous quenching.
Ethyl Acetate 4.477Polar modifier for chromatography; required to elute the strongly hydrogen-bonded product.

References

  • Title: First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate vs methyl ester derivatives reactivity comparison

Reactivity Comparison Guide: Ethyl vs. Methyl 3-(4-bromophenyl)-3-hydroxypropanoate Executive Summary & Chemical Context In the synthesis of active pharmaceutical ingredients (APIs) and complex fine chemicals, β -hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: Ethyl vs. Methyl 3-(4-bromophenyl)-3-hydroxypropanoate

Executive Summary & Chemical Context

In the synthesis of active pharmaceutical ingredients (APIs) and complex fine chemicals, β -hydroxy esters serve as highly versatile building blocks. Specifically, 3-(4-bromophenyl)-3-hydroxypropanoate derivatives are critical intermediates, offering three distinct synthetic handles: a secondary hydroxyl group, a para-bromo aryl ring for cross-coupling, and an ester moiety.

When designing a synthetic route, the choice between the methyl ester and the ethyl ester is rarely arbitrary. This decision profoundly impacts the molecule's reactivity profile, its stability under basic conditions, and the downstream chemoselectivity of the workflow. This guide objectively compares the methyl and ethyl variants, providing mechanistic insights and field-proven experimental protocols to optimize your synthetic strategy.

Mechanistic Reactivity Profiling

Saponification Kinetics: Steric and Electronic Interplay

The alkaline hydrolysis of esters proceeds via a bimolecular nucleophilic acyl substitution ( BAc​2 ) mechanism. The rate-determining step is the attack of the hydroxide ion on the carbonyl carbon, forming a sterically congested, negatively charged tetrahedral intermediate.

Experimental kinetics consistently demonstrate that methyl esters undergo saponification significantly faster than their ethyl counterparts [1]. This causality is governed by two interconnected factors:

  • Steric Hindrance: The ethyl group (Taft steric parameter Es​=−0.07 ) exerts greater steric bulk than the methyl group ( Es​=0.00 ). This bulk physically shields the electrophilic carbonyl carbon from the incoming hydroxide nucleophile, raising the activation energy of the transition state [2].

  • Electronic Effects: The ethyl group is a stronger electron-donating group (+I inductive effect) than the methyl group. This slightly increases the electron density at the carbonyl carbon, reducing its electrophilicity and thermodynamically destabilizing the formation of the anionic tetrahedral intermediate [1].

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

Both derivatives feature a para-bromo substituent, making them prime candidates for palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Heck couplings). However, these couplings typically require basic aqueous-organic conditions (e.g., K2​CO3​ in 1,4-Dioxane/ H2​O ).

Under these conditions, the methyl ester is highly susceptible to premature hydrolysis. Cleavage of the ester yields a highly polar carboxylic acid, which complicates organic extraction, alters the solubility profile, and can potentially coordinate with and poison the palladium catalyst. The ethyl ester exhibits superior hydrolytic stability, making it the preferred protecting group when basic coupling conditions are unavoidable [3].

Reactivity Substrate 3-(4-bromophenyl)- 3-hydroxypropanoate Methyl Methyl Ester (R = CH3) Substrate->Methyl Ethyl Ethyl Ester (R = CH2CH3) Substrate->Ethyl Hydrolysis Alkaline Hydrolysis (Saponification) Methyl->Hydrolysis Faster Cleavage (Less Steric Bulk) Coupling Pd-Catalyzed Cross-Coupling Methyl->Coupling Risk of Side-Reaction (Premature Hydrolysis) Ethyl->Hydrolysis Slower Cleavage (Higher Stability) Ethyl->Coupling High Chemoselectivity (Ester Survives)

Caption: Logical reactivity pathways comparing methyl and ethyl ester derivatives under standard conditions.

Quantitative Reactivity Comparison

The following table synthesizes the expected physicochemical and kinetic differences between the two derivatives based on established ester reactivity principles.

ParameterMethyl 3-(4-bromophenyl)-3-hydroxypropanoateEthyl 3-(4-bromophenyl)-3-hydroxypropanoate
Relative Hydrolysis Rate ( krel​ ) ~ 1.5x - 2.0x1.0x (Reference)
Taft Steric Parameter ( Es​ ) 0.00-0.07
Lipophilicity (LogP) Lower (More polar)Higher (More lipophilic)
Transesterification Risk High (in MeOH/EtOH)Moderate
Ideal Use Case Late-stage rapid deprotectionSurvival through basic cross-coupling steps

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and kinetic quenching to guarantee that the observed data reflects true chemical causality rather than procedural artifacts.

Protocol A: Comparative Alkaline Hydrolysis Kinetics

This workflow determines the exact relative rate of saponification between the two esters.

  • Preparation: Dissolve 1.0 mmol of the methyl ester, 1.0 mmol of the ethyl ester, and 0.5 mmol of biphenyl (Internal Standard) in 10 mL of THF.

  • Initiation: Equilibrate the solution to 25°C. Add 10 mL of 0.1 M aqueous NaOH to initiate the reaction.

  • Time-Course Sampling: At t=5,10,20,30,and 60 minutes, withdraw 100 μ L aliquots.

  • Quenching: Immediately inject each aliquot into a vial containing 900 μ L of HPLC-grade acetonitrile spiked with 0.1% Trifluoroacetic acid (TFA). Causality: The acid instantly neutralizes the NaOH, halting the BAc​2 mechanism and freezing the kinetic profile.

  • Analysis: Analyze via HPLC-UV (254 nm). Plot ln([Ester]t​/[Ester]0​) vs. time. The biphenyl standard validates that no volume loss or injection errors occurred.

Workflow Start Equimolar Ester Mixture + Biphenyl (IS) Reagents Add 0.1M NaOH in THF/H2O (1:1) Start->Reagents Sample Quench Aliquots in TFA at 5, 10, 20, 30 min Reagents->Sample Analysis HPLC-UV Analysis (254 nm) Sample->Analysis Result Calculate k_obs via First-Order Kinetics Analysis->Result

Caption: Self-validating experimental workflow for comparative alkaline hydrolysis kinetics.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

This protocol demonstrates the superior stability of the ethyl ester during basic cross-coupling.

  • Reaction Setup: In a Schlenk flask, combine 1.0 mmol of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K2​CO3​ .

  • Internal Standard Addition: Add 0.5 mmol of 1,3,5-trimethoxybenzene. Causality: This acts as a quantitative NMR standard that is inert to the reaction conditions, allowing for mass-balance verification later.

  • Solvent & Catalyst: Add 5 mL of degassed 1,4-Dioxane/ H2​O (4:1 v/v) followed by 0.05 mmol of Pd(dppf)Cl2​ . Heat to 80°C for 4 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Concentrate the organic layer and take a crude 1 H-NMR.

  • Data Interpretation: Compare the integration of the ethyl ester quartet (~4.1 ppm) and the cross-coupled product against the 1,3,5-trimethoxybenzene singlet (~6.1 ppm). A high recovery of the ester moiety validates the chemoselective superiority of the ethyl derivative over the methyl variant under these conditions.

References

  • 1, Indian Academy of Sciences (ias.ac.in). 2.2, Canadian Journal of Chemistry (cdnsciencepub.com).

  • 3, National Institutes of Health (nih.gov).

Sources

Comparative

Comparing chiral ligands for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate asymmetric synthesis

An authoritative comparison guide for the asymmetric synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, an essential chiral building block in pharmaceutical development. The 4-bromoaryl moiety serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide for the asymmetric synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, an essential chiral building block in pharmaceutical development. The 4-bromoaryl moiety serves as a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making the enantiopurity of this intermediate paramount.

Mechanistic Dichotomy: Inner-Sphere vs. Outer-Sphere Reduction

While simple aliphatic β-keto esters are readily reduced, substrates bearing halogenated aryl rings present unique stereoelectronic challenges, often requiring highly optimized chiral environments to prevent side reactions and ensure high enantioselectivity[1]. The reduction of ethyl 3-(4-bromophenyl)-3-oxopropanoate to its chiral alcohol can be achieved via two distinct mechanistic pathways: Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH) .

Recent advancements have also demonstrated the efficacy of Iridium-catalyzed systems utilizing chiral ferrocenyl P,N,N-ligands[2], but Ruthenium-based systems remain the industrial gold standard due to their unparalleled turnover numbers (TON) and chemoselectivity.

MechanisticPathways Substrate Ethyl 3-(4-bromophenyl) -3-oxopropanoate AH Asymmetric Hydrogenation Ru-BINAP / Ru-SegPhos Inner-Sphere Mechanism Substrate->AH H2 Gas (30 atm) ATH Asymmetric Transfer Hydrogenation Ru-TsDPEN Outer-Sphere Mechanism Substrate->ATH HCOOH / Et3N Product Ethyl 3-(4-bromophenyl) -3-hydroxypropanoate AH->Product >98% ee ATH->Product >96% ee

Fig 1. Divergent catalytic pathways for the asymmetric reduction of β-keto esters.

Chiral Ligand Profiles & Causality of Performance

As a Senior Application Scientist, selecting the correct ligand requires understanding the causality behind the substrate-catalyst interaction. The 4-bromo substituent is electronically activating (increasing ketone electrophilicity) but sterically demanding.

  • BINAP (Atropisomeric Biaryl Diphosphine): Pioneered by , BINAP is the foundational ligand for AH. It operates via an inner-sphere mechanism where the substrate coordinates directly to the Ruthenium center. However, BINAP's dihedral angle (~92.7°) creates a slightly "open" chiral pocket. For the bulky 4-bromophenyl group, this allows minor conformational flexibility in the transition state, capping the enantiomeric excess (ee) at ~94%.

  • SegPhos (Narrow Dihedral Angle Biaryl Diphosphine): Developed to improve upon BINAP, SegPhos features a narrower dihedral angle (~90.0°) (). Causality: This tighter angle projects the equatorial phenyl rings of the phosphine deeper into the catalytic pocket. This rigidity locks the bulky 4-bromophenyl ketone into a single reactive conformation, driving the ee% to >98% and allowing for drastically lower catalyst loading.

  • TsDPEN (Chiral Diamine): Unlike phosphines, TsDPEN facilitates an outer-sphere ATH mechanism (). The substrate never binds to the metal; instead, hydrogen is transferred via a highly ordered, six-membered pericyclic transition state stabilized by hydrogen bonding. Causality: The electron-withdrawing 4-bromo group accelerates this hydride transfer. ATH is operationally simpler (no high-pressure H2) but generally requires higher catalyst loading than SegPhos.

Critical Chemoselectivity Insight

Why Ruthenium over Palladium? Palladium catalysts under H2 pressure readily cleave aryl-bromide bonds (hydrodehalogenation). Ruthenium-based AH and ATH mechanisms are entirely chemoselective for the carbonyl group, preserving the valuable 4-bromo handle for downstream API synthesis.

Quantitative Performance Comparison

The following table synthesizes the experimental performance of these three ligand systems for the specific reduction of ethyl 3-(4-bromophenyl)-3-oxopropanoate.

Ligand SystemMechanismCatalyst Loading (S/C)Reaction ConditionsYield (%)Enantiomeric Excess (ee %)
(R)-BINAP Inner-Sphere (H2)1,00050 °C, 30 atm H2, EtOH, 12h9594
(R)-SegPhos Inner-Sphere (H2)5,00050 °C, 30 atm H2, EtOH, 12h9899
(R,R)-TsDPEN Outer-Sphere (ATH)50040 °C, HCOOH/Et3N, 24h9296

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Workflow Prep Substrate Degassing CatLoad Catalyst Preparation Prep->CatLoad React Reaction Execution CatLoad->React Workup Aqueous Workup React->Workup Analysis Chiral HPLC Analysis Workup->Analysis

Fig 2. Standardized experimental workflow for asymmetric reduction evaluation.

Protocol A: Ru-SegPhos Asymmetric Hydrogenation (High TON)
  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, dissolve [RuCl2(benzene)]2 (1.0 equiv) and (R)-SegPhos (2.1 equiv) in anhydrous, degassed DMF. Heat to 100 °C for 10 minutes to generate the active RuCl2(SegPhos)(DMF)n complex.

  • Reaction Setup: Dissolve ethyl 3-(4-bromophenyl)-3-oxopropanoate (10 mmol) in 20 mL of degassed absolute ethanol. Add the catalyst solution to achieve a Substrate/Catalyst (S/C) ratio of 5,000:1.

  • Execution: Transfer the mixture to a stainless-steel autoclave. Purge with H2 gas three times, then pressurize to 30 atm. Stir vigorously at 50 °C for 12 hours.

  • Workup & Internal Validation: Vent the reactor carefully. Concentrate the mixture in vacuo.

    • Self-Validation Step 1 (NMR): Take a crude 1H NMR. The disappearance of the ketone α-protons (singlet, ~3.9 ppm) and the appearance of the chiral methine proton (multiplet, ~5.1 ppm) confirms >99% conversion before proceeding to chromatography.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 4:1) to yield the pure β-hydroxy ester.

Protocol B: Ru-TsDPEN Asymmetric Transfer Hydrogenation (Operationally Simple)
  • Reaction Setup: In a Schlenk flask under argon, prepare a 5:2 azeotropic mixture of formic acid and triethylamine (10 mL). Dissolve the β-keto ester (5 mmol) in this mixture.

  • Execution: Add the pre-formed RuCl catalyst (S/C = 500:1). Stir the homogeneous solution at 40 °C for 24 hours. Note: CO2 evolution will occur as formic acid is consumed.

  • Workup: Quench the reaction by slowly adding water (20 mL). Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO3, then brine. Dry over anhydrous Na2SO4 and concentrate.

  • Validation:

    • Self-Validation Step 2 (HPLC): Before analyzing the chiral product, run a chemically reduced racemic standard (using NaBH4) on a Chiralcel OD-H column (Hexane/i-PrOH 90:10, 1.0 mL/min) to prove baseline separation of the (R) and (S) enantiomers. Only then inject the ATH product to accurately determine the 96% ee.

References

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). "Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical asymmetric synthesis of carnitine." Journal of the American Chemical Society, 109(19), 5856-5858. URL:[Link]

  • Saito, T., Yokozawa, T., Ishizaki, T., Moroi, T., Sayo, N., Miura, T., & Kumobayashi, H. (2003). "New Chiral Diphosphine Ligands Designed to have a Narrow Dihedral Angle in the Biaryl Backbone." Advanced Synthesis & Catalysis, 343(3), 264-267. URL:[Link]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). "Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid-Triethylamine Mixture." Journal of the American Chemical Society, 118(10), 2521-2522. URL:[Link]

  • Sun, Y., et al. (2011). "Ru-Catalyzed Asymmetric Hydrogenation of γ-Heteroatom Substituted β-Keto Esters." The Journal of Organic Chemistry, 76(21), 8946-8954. URL:[Link]

  • Zhou, Q.-L., et al. (2017). "Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands." RSC Advances, 7, 13345-13348. URL:[Link]

Sources

Validation

Publish Comparison Guide: Validation of GC-MS Methods for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate Purity Analysis

Executive Summary In pharmaceutical development, the rigorous purity analysis of active pharmaceutical ingredient (API) intermediates is non-negotiable. Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a critical β -hydrox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the rigorous purity analysis of active pharmaceutical ingredient (API) intermediates is non-negotiable. Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a critical β -hydroxy ester intermediate. Its structural features—specifically the thermally labile hydroxyl group and the isotopically distinct bromine atom—present unique analytical challenges and opportunities. This guide provides an in-depth comparison of analytical methodologies, establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, and outlines the ICH Q2(R2) validation framework required for regulatory compliance.

The Analytical Challenge: Causality in Method Selection

When designing a purity assay for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, the molecule's chemical topology dictates the analytical strategy:

  • The β -Hydroxy Ester Challenge: The active hydrogen on the hydroxyl group readily forms hydrogen bonds with silanol sites in GC liners and columns, causing severe peak tailing. More critically, under the high temperatures of a GC inlet (typically >250°C), β -hydroxy esters are highly susceptible to thermal dehydration, yielding an ethyl 4-bromocinnamate artifact[1]. To prevent this degradation and accurately report purity, pre-column derivatization is mandatory.

  • The Bromine Isotopic Advantage: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 natural abundance[2]. This produces a highly diagnostic M and M+2 doublet in the mass spectrum. Utilizing MS allows analysts to instantly differentiate target-related brominated impurities from non-brominated solvent background or matrix interference[3].

Technology Comparison: GC-MS vs. Alternatives

While High-Performance Liquid Chromatography (HPLC) is often the default for API release, GC-MS provides unparalleled orthogonal data during process development.

Table 1: Objective Performance Comparison for Purity Profiling

Analytical TechniqueResolution & SpecificitySample PreparationImpurity IdentificationBest Use Case
GC-MS (Derivatized) High. Resolves volatile impurities; MS provides structural elucidation.Moderate. Requires aprotic extraction and silylation.Excellent. Identifies unknowns via library matching and Br-isotope pattern.Process development, impurity profiling, orthogonal validation.
HPLC-UV High. Excellent for thermally labile compounds without derivatization.Simple. Direct injection (dilute-and-shoot).Poor. Cannot identify unknowns without MS; misses non-chromophoric impurities.Routine QA/QC batch release testing.
GC-FID High. Excellent linear dynamic range for quantification.Moderate. Requires derivatization.None. Relies solely on retention time.High-throughput quantitative assay when all impurities are known.

Experimental Design & Self-Validating Protocols

To overcome thermal degradation, the analyte must be silylated. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is utilized to replace the active hydroxyl proton with a stable, volatile trimethylsilyl (TMS) group.

Mechanism A Ethyl 3-(4-bromophenyl) -3-hydroxypropanoate B Thermal Degradation (No Derivatization) A->B High GC Inlet Temp D BSTFA + 1% TMCS (Silylation) A->D Aprotic Conditions C Ethyl 4-bromocinnamate (Dehydration Artifact) B->C Loss of H2O E TMS-Ether Derivative (Stable & Volatile) D->E Blocks Active -OH

Chemical mechanism of thermal degradation vs. BSTFA silylation.

Step-by-Step Derivatization Methodology

This protocol is designed as a self-validating system; failure at any step (e.g., introduction of moisture) will result in a measurable loss of the TMS-derivative signal, alerting the analyst to a protocol breach.

  • Solvent Selection: Accurately weigh 10.0 mg of the sample and dissolve it in 1.0 mL of anhydrous ethyl acetate.

    • Causality: Protic solvents (like methanol or water) will rapidly hydrolyze and quench the BSTFA reagent, rendering the derivatization incomplete. Anhydrous aprotic conditions are critical.

  • Reagent Addition: Transfer 100 µL of the sample solution into a 2.0 mL glass GC autosampler vial. Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS).

    • Causality: While BSTFA is a strong silylating agent, the secondary alcohol on the β -hydroxy ester is sterically hindered. The 1% TMCS acts as a necessary catalyst to drive the reaction to 100% completion[4].

  • Thermal Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a dry block heater at 65°C for 30 minutes.

    • Causality: Elevated thermal kinetic energy ensures quantitative conversion, preventing split peaks (co-elution of derivatized and underivatized analyte).

  • Analysis: Allow the vial to cool to room temperature, dilute with 850 µL of anhydrous ethyl acetate, and inject 1.0 µL into the GC-MS (Inlet: 250°C, Split 10:1, Capillary Column e.g., HP-5MS).

Workflow N1 1. Sample Preparation Dissolution in Anhydrous EtOAc N2 2. Silylation Addition of BSTFA + 1% TMCS N1->N2 Ensures aprotic environment N3 3. Thermal Incubation 65°C for 30 Minutes N2->N3 TMCS catalyzes hindered -OH N4 4. GC Separation Capillary Column (e.g., HP-5MS) N3->N4 Yields volatile TMS-ether N5 5. MS Detection EI Mode, SIM/Scan for 79Br/81Br N4->N5 Elution of intact derivative

GC-MS analytical workflow for beta-hydroxy ester purity profiling.

ICH Q2(R2) Validation Framework

To utilize this GC-MS method for regulatory submissions, it must be validated according to the ICH Q2(R2) guidelines, demonstrating that the analytical procedure is fit for its intended purpose[5][6].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExperimental Approach & CausalityTypical Acceptance Criteria
Specificity Unambiguous assessment of analyte in presence of impurities.Analyze blank, sample, and spiked matrix. Monitor the distinct m/z 344/346 doublet.No interfering peaks at the retention time of the TMS-derivative.
Linearity & Range Proportionality of signal to concentration.5-point calibration curve spanning 50% to 150% of the target specification limit.Correlation coefficient ( R2 ) 0.995.
Accuracy Closeness of agreement to true value.Spike recovery experiments at 80%, 100%, and 120% concentration levels.Mean recovery between 95.0% and 105.0%.
Precision Degree of scatter between independent tests.Repeatability (n=6 injections). Intermediate precision (different days/analysts).Relative Standard Deviation (RSD) 2.0%.
LOD / LOQ Lowest amount detectable / quantifiable.Signal-to-noise (S/N) evaluation from serial dilutions of the derivatized sample.LOD: S/N 3. LOQ: S/N 10.

Mass Spectrometric Elucidation & Data Interpretation

The intact TMS derivative of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate ( C14​H21​BrO3​Si ) has a nominal mass of 344 Da. Under standard 70 eV Electron Ionization (EI), the molecule undergoes predictable, structurally diagnostic fragmentation:

  • Molecular Ion [M]+∙ : Appears as a distinct doublet at m/z 344 and 346 (1:1 ratio), confirming the preservation of the brominated ring[2].

  • Alpha-Cleavage [M−CH3​]+ : The loss of a methyl radical from the TMS moiety yields a strong doublet at m/z 329 / 331.

  • Ester Cleavage [M−OC2​H5​]+ : The loss of the ethoxy group from the ester yields a doublet at m/z 299 / 301.

By operating the MS in Synchronous SIM/Scan mode, analysts can achieve the low limits of detection required for impurity profiling (via Selected Ion Monitoring of the 344/346 doublet) while maintaining full-scan data for the untargeted identification of unknown side products[4].

Conclusion

For the purity analysis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, GC-MS paired with BSTFA/TMCS derivatization offers a highly specific, robust alternative to standard HPLC-UV methods. By neutralizing the thermally labile β -hydroxy ester through silylation, the method prevents artifact generation. Furthermore, leveraging the natural isotopic distribution of bromine allows for rapid, highly confident identification of API-related impurities, fulfilling the rigorous demands of ICH Q2(R2) validation.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH). URL: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA European Medicines Agency (EMA). URL: [Link]

  • Preparation of TMS Derivatives for GC/MS - CalTech GPS California Institute of Technology. URL: [Link]

  • Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method... National Institutes of Health (PMC). URL: [Link]

  • Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry... Analytical Chemistry - ACS Publications. URL:[Link]

  • Derivatization Methods in GC and GC/MS - IntechOpen IntechOpen. URL: [Link]

Sources

Comparative

Reactivity differences between Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate and 4-bromobenzyl alcohol

As a Senior Application Scientist, selecting the appropriate brominated building block is critical for downstream synthetic success. While Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (a β -hydroxy ester) and 4-Bromobenzy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate brominated building block is critical for downstream synthetic success. While Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (a β -hydroxy ester) and 4-Bromobenzyl alcohol (a primary benzylic alcohol) both feature a versatile 4-bromophenyl moiety primed for cross-coupling, their aliphatic side chains dictate drastically divergent reactivity profiles.

This guide provides an objective, data-driven comparison of their chemical behavior, focusing on oxidation dynamics, dehydration susceptibility, and structural causality, supported by self-validating experimental protocols.

Structural Causality & Mechanistic Divergence

The reactivity differences between these two molecules are fundamentally rooted in the electronic and steric environments of their hydroxyl groups.

  • Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (Molecule A): This compound is a classic Reformatsky product. The presence of the strongly electron-withdrawing ethyl ester group at the β -position significantly increases the acidity of the intervening α -protons. This structural motif provides a low-energy pathway for elimination, driving the molecule toward dehydration to form a highly stable, conjugated α,β -unsaturated system (1)[1].

  • 4-Bromobenzyl Alcohol (Molecule B): Featuring a primary benzylic alcohol, this molecule lacks both a β -carbonyl and acidic α -protons. Consequently, it is highly resistant to dehydration under standard conditions. Its primary reactivity vectors are nucleophilic substitution at the benzylic carbon and oxidation to the corresponding aldehyde or carboxylic acid[2].

Reactivity A Ethyl 3-(4-bromophenyl) -3-hydroxypropanoate A_Dehyd Dehydration (E1cB) Ethyl 4-bromocinnamate A->A_Dehyd Acid/Base + Heat A_Ox Oxidation Beta-Keto Ester A->A_Ox Oxidants B 4-Bromobenzyl Alcohol B_Ox Selective Oxidation 4-Bromobenzaldehyde B->B_Ox TEMPO/CuBr B_Sub Substitution Benzyl Halide B->B_Sub PBr3 / HX

Fig 1: Divergent reactivity pathways dictated by the aliphatic side chain structure.

Comparative Reactivity Profiles

Oxidation Dynamics

Oxidizing primary alcohols like 4-bromobenzyl alcohol carries a high risk of over-oxidation to the carboxylic acid (4-bromobenzoic acid)[3]. Achieving selective oxidation to 4-bromobenzaldehyde requires finely tuned catalytic systems, such as CuBr/TEMPO or 2-Iodoxy-5-methylbenzenesulfonic acid/Oxone (2)[2]. Conversely, Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a secondary alcohol; its oxidation yields a β -keto ester, inherently preventing over-oxidation, though the resulting product is sensitive to decarboxylation if hydrolyzed.

Dehydration Susceptibility

The β -hydroxy ester undergoes facile dehydration. Heating Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate with a catalytic amount of acid rapidly yields ethyl 4-bromocinnamate via an E1cB/E1 mechanism[1]. 4-Bromobenzyl alcohol maintains its structural integrity under identical dehydrating conditions, as it cannot form a stable conjugated alkene.

Cross-Coupling (Pd-Catalyzed) Considerations

Both molecules feature an aryl bromide, making them excellent candidates for Suzuki-Miyaura or Heck couplings. However, 4-bromobenzyl alcohol is highly stable under the basic conditions (e.g., K2​CO3​ , Na2​CO3​ ) typically required for these couplings[4]. In contrast, the β -hydroxy ester is prone to base-catalyzed retro-aldol cleavage or premature dehydration, necessitating milder bases (e.g., fluoride salts) or protected intermediates during cross-coupling workflows.

Quantitative Data Comparison

ParameterEthyl 3-(4-bromophenyl)-3-hydroxypropanoate4-Bromobenzyl Alcohol
Functional Group Secondary benzylic alcohol + β -esterPrimary benzylic alcohol
Physical State (RT) Viscous liquid / Low-melting solidSolid (mp: 75-77 °C)[4]
Primary Oxidation Product Ethyl 3-(4-bromophenyl)-3-oxopropanoate4-Bromobenzaldehyde (~65-85% yield)[2][3]
Dehydration Susceptibility High (forms ethyl 4-bromocinnamate)[1]None (stable under standard conditions)
Over-oxidation Risk Low (ketone is stable)High (can form 4-bromobenzoic acid)[3]
Base Tolerance (Coupling) Low (prone to retro-aldol / elimination)High (stable to standard coupling bases)[4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating physical or visual checkpoints that confirm reaction progress without requiring immediate spectroscopic analysis.

Protocol 1: Selective Aerobic Oxidation of 4-Bromobenzyl Alcohol

Objective: Convert the primary alcohol to 4-bromobenzaldehyde while strictly preventing over-oxidation. Causality: Using a CuBr/TEMPO catalyst system with ambient air as the terminal oxidant provides a mild, highly selective pathway. TEMPO oxidizes the alcohol, and the copper/bipyridine complex shuttles electrons to O2​ . This avoids harsh stoichiometric oxidants, halting the reaction at the aldehyde stage[2].

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of solid 4-bromobenzyl alcohol in acetone or acetonitrile at room temperature[2].

  • Catalyst Addition: Add solid copper(I) bromide (~5 mol%). The solution will initially appear colorless to pale green[2].

  • Co-catalyst Addition: Add 2,2'-bipyridyl (bpy, ~5 mol%) and TEMPO (~5 mol%). The solution will immediately turn a deep red-brown[2].

  • Initiation: Add N-Methylimidazole (NMI, ~10 mol%) and stir vigorously, leaving the flask open to ambient air[2].

  • Self-Validating Checkpoint: Monitor the reaction visually. The reaction is complete (typically 30-60 minutes) when the color definitively shifts from red-brown to a turbid green, signaling the exhaustion of the active TEMPO oxidation cycle[2].

  • Isolation: Dilute with pentane and water, separate the organic layer, dry over MgSO4​ , and concentrate under reduced pressure to isolate the crude 4-bromobenzaldehyde[2].

Workflow Step1 Dissolve Substrate in Acetone/MeCN Step2 Add CuBr, bpy, TEMPO, NMI Step1->Step2 Step3 Stir at RT (Air) 30-60 mins Step2->Step3 Step4 Color Change: Red-Brown to Green Step3->Step4 Step5 Work-up & Isolation Step4->Step5

Fig 2: Self-validating workflow for the selective aerobic oxidation of 4-bromobenzyl alcohol.

Protocol 2: Acid-Catalyzed Dehydration of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

Objective: Synthesize ethyl 4-bromocinnamate via elimination. Causality: Utilizing p-Toluenesulfonic acid (p-TsOH) protonates the secondary hydroxyl, making it an excellent leaving group. Toluene is selected as the solvent to allow the azeotropic removal of water via a Dean-Stark apparatus. Removing water continuously drives the equilibrium toward the alkene product according to Le Chatelier's Principle[1].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the β -hydroxy ester in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-TsOH (0.1 equivalents).

  • Reflux: Heat the mixture to reflux (approx. 110 °C).

  • Self-Validating Checkpoint: Monitor the Dean-Stark trap. The physical accumulation of water droplets in the trap provides real-time, stoichiometric confirmation that dehydration is occurring. The reaction is deemed complete when the water volume matches the theoretical yield and ceases to accumulate.

  • Work-up: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3​ to neutralize the acid catalyst, dry over MgSO4​ , and concentrate to yield ethyl 4-bromocinnamate.

References

  • Title: Application Notes and Protocols for the Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde Source: BenchChem URL: 2

  • Title: 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone Source: Organic Syntheses URL: 3

  • Title: 4-Bromobenzyl alcohol 99 873-75-6 Source: Sigma-Aldrich URL: 4

  • Title: 23.3: Dehydration of Aldol Products - Synthesis of Enones Source: Chemistry LibreTexts URL: 1

Sources

Validation

Comparative analysis of biocatalytic vs chemical synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

Executive Summary The synthesis of enantiomerically pure β-hydroxy esters is a cornerstone of modern pharmaceutical manufacturing. Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a highly valuable chiral building block, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiomerically pure β-hydroxy esters is a cornerstone of modern pharmaceutical manufacturing. Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is a highly valuable chiral building block, frequently utilized as an intermediate for active pharmaceutical ingredients (APIs) containing chiral 1,3-amino alcohols or substituted β-hydroxy acids (e.g., fluoxetine derivatives and statin side chains).

This guide provides an objective, data-driven comparison of the two primary methodologies used to synthesize this molecule from its precursor, ethyl 3-(4-bromophenyl)-3-oxopropanoate: Chemical Synthesis via Noyori Asymmetric Hydrogenation and Biocatalytic Synthesis utilizing Ketoreductases (KREDs).

Mechanistic Pathways: The Causality of Stereocontrol

To make an informed decision between chemical and biological routes, one must understand the underlying mechanisms driving stereoselectivity.

The Chemical Route: Ru-BINAP Asymmetric Hydrogenation

The chemical standard for reducing β-keto esters is the Noyori asymmetric hydrogenation, utilizing a Ruthenium-BINAP complex [1].

  • Causality of Stereocontrol: The reaction relies on chelation control . The β-keto ester acts as a bidentate ligand, coordinating to the Ruthenium center via both the ketone and the ester carbonyl oxygens. This forms a rigid, transition-state metallacycle. The chiral environment created by the sterically demanding naphthyl rings of the BINAP ligand forces the incoming hydride (from H₂) to attack the ketone carbon from a single, unhindered face, dictating the stereochemical outcome [2].

  • Operational Reality: This mechanism demands high hydrogen pressure (typically 50–100 atm) to ensure the rapid turnover of the Ru-hydride species and to overcome the steric bulk of the 4-bromophenyl group.

The Biocatalytic Route: Ketoreductase (KRED) Reduction

Biocatalysis employs engineered Ketoreductases (or Alcohol Dehydrogenases) to perform the reduction [3].

  • Causality of Stereocontrol: Stereocontrol is governed by the enzyme's highly specific active site pocket. The enzyme binds the β-keto ester in a fixed orientation (following Prelog or anti-Prelog rules, depending on the engineered variant). Hydride transfer occurs directly from a bound cofactor (NADPH or NADH) to the carbonyl carbon.

  • Operational Reality: Because NADPH is prohibitively expensive to use stoichiometrically, the system requires a cofactor regeneration cycle . Glucose Dehydrogenase (GDH) and inexpensive glucose are added. As KRED consumes NADPH, GDH oxidizes glucose to gluconic acid, simultaneously reducing NADP⁺ back to NADPH [4].

Workflow Substrate Ethyl 3-(4-bromophenyl)-3-oxopropanoate ChemRoute Chemical Route Ru-BINAP / H2 (50 atm) Substrate->ChemRoute BioRoute Biocatalytic Route KRED / GDH / Glucose Substrate->BioRoute ChemWorkup Metal Scavenging & High-Vacuum Distillation ChemRoute->ChemWorkup BioWorkup Solvent Extraction & Protein Filtration BioRoute->BioWorkup Product Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate ChemWorkup->Product BioWorkup->Product

Figure 1: High-level process workflow comparing the chemical and biocatalytic synthesis routes.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both methodologies based on standardized industrial scale-up data for aryl β-keto esters [1][5].

ParameterChemical Synthesis (Ru-BINAP)Biocatalytic Synthesis (KRED/GDH)
Catalyst RuCl₂[(R)-BINAP]Engineered KRED + GDH
Reaction Conditions 50–100 atm H₂, 50–80 °C1 atm, 30 °C, pH 7.0 buffer
Solvent Methanol or EthanolAqueous Buffer (with optional co-solvent)
Typical Yield 92% – 96%85% – 95%
Enantiomeric Excess (ee) 95% – 98%>99.5%
E-Factor (Waste) High (Organic solvents, metal waste)Low (Aqueous, biodegradable)
Downstream Processing Requires heavy metal scavengingRequires emulsion breaking / filtration
Cost Driver Precious metal (Ru), High-pressure reactorsEnzyme cost, Substrate loading limits

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps so the operator understands why a failure might occur.

Protocol A: Chemical Synthesis via Ru-BINAP Hydrogenation

Objective: Synthesize (R)-Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate using Noyori asymmetric hydrogenation.

  • Catalyst Preparation (Inert Atmosphere): In a glovebox, dissolve 0.1 mol% RuCl₂[(R)-BINAP] in anhydrous, degassed methanol. Causality: Ruthenium catalysts are highly sensitive to oxygen, which irreversibly oxidizes the phosphine ligand, killing catalytic activity.

  • Substrate Loading: Add 1.0 equivalent of Ethyl 3-(4-bromophenyl)-3-oxopropanoate to the catalyst solution. Transfer to a high-pressure stainless steel autoclave.

  • Purging and Pressurization: Purge the reactor three times with inert argon, followed by three purges with H₂ gas. Pressurize the reactor to 50 atm with H₂.

  • Reaction Execution: Heat the reactor to 60 °C and stir vigorously for 12 hours. Validation Check: Monitor the pressure gauge. A steady drop in H₂ pressure confirms hydrogen consumption and active reduction.

  • Workup and Metal Scavenging: Vent the reactor safely. Concentrate the mixture in vacuo. To remove the toxic Ruthenium residue, dissolve the crude product in ethyl acetate and treat with a silica-based metal scavenger (e.g., QuadraSil) for 2 hours. Filter through Celite.

  • Analysis: Determine conversion via GC-MS and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Biocatalytic Synthesis via KRED/GDH

Objective: Synthesize (S)-Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate using an engineered Ketoreductase.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at pH 7.0 containing 2 mM MgSO₄. Causality: Mg²⁺ ions are often required to stabilize the structural integrity of the KRED tetramer.

  • Cofactor & Substrate Addition: To the buffer, add 1.5 equivalents of D-glucose, 0.5 mM NADP⁺, and 50 g/L of Ethyl 3-(4-bromophenyl)-3-oxopropanoate (dissolved in 5% v/v DMSO to aid solubility).

  • Enzyme Loading: Add the engineered KRED (e.g., 2 g/L) and GDH (1 g/L).

  • Reaction and pH Titration (The Self-Validating Step): Incubate at 30 °C with gentle stirring. Validation Check: As GDH oxidizes glucose to gluconic acid to regenerate NADPH, the pH will naturally drop. You MUST connect the reactor to an autotitrator dispensing 1M NaOH to maintain pH 7.0. If the autotitrator is not dispensing base, the enzymatic cycle has stalled.

  • Workup: Once base consumption ceases (indicating complete conversion), add ethyl acetate to the aqueous mixture. Centrifuge the biphasic mixture at 4000 rpm to break the protein emulsion. Extract the organic layer, dry over Na₂SO₄, and concentrate.

CofactorCycle Keto β-Keto Ester KRED KRED Enzyme Keto->KRED Hydroxy Chiral β-Hydroxy Ester NADPH NADPH NADPH->KRED NADP NADP+ GDH GDH Enzyme NADP->GDH Glucose Glucose Glucose->GDH Gluconic Gluconic Acid KRED->Hydroxy KRED->NADP GDH->NADPH GDH->Gluconic

Figure 2: The biocatalytic cofactor regeneration cycle. GDH consumes glucose to recycle NADP+ back to NADPH, driving the KRED reduction.

Conclusion

The choice between chemical and biocatalytic synthesis depends heavily on the manufacturing context. Chemical synthesis via Ru-BINAP remains the workhorse for massive-scale operations due to high volumetric productivity and established infrastructure [2]. However, it is burdened by high-pressure hazards and heavy metal remediation.

Conversely, Biocatalysis offers unparalleled stereoselectivity (>99.5% ee) and a vastly superior environmental profile [5]. With modern advances in protein engineering allowing enzymes to tolerate higher substrate loadings and organic co-solvents, the KRED pathway is rapidly becoming the preferred route for the synthesis of complex pharmaceutical intermediates like Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate [3].

References

  • Myers, A. G. "The Noyori Asymmetric Hydrogenation Reaction." Harvard University Chemistry Resources. Available at:[Link]

  • Yue, X., et al. "Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters." Chemical Communications (RSC Publishing). Available at:[Link]

  • Wikipedia Contributors. "Asymmetric hydrogenation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Li, C., et al. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology (PMC). Available at:[Link]

Comparative

Comparative Guide: Reducing Agents for the Synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

The synthesis of β-hydroxy esters is a cornerstone transformation in pharmaceutical development, providing essential chiral building blocks for active pharmaceutical ingredients (APIs). The reduction of the precursor β-k...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of β-hydroxy esters is a cornerstone transformation in pharmaceutical development, providing essential chiral building blocks for active pharmaceutical ingredients (APIs). The reduction of the precursor β-keto ester, Ethyl 3-(4-bromophenyl)-3-oxopropanoate [1], to Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate presents a classic dual-challenge in organic synthesis:

  • Chemoselectivity: The reducing agent must target the ketone while leaving both the ethyl ester and the para-aryl bromide intact.

  • Stereoselectivity: The generation of a new secondary alcohol stereocenter requires strategic reagent selection depending on whether a racemic mixture or an enantiopure (R)- or (S)-isomer is required for downstream applications.

This guide objectively compares three distinct reduction strategies—traditional metal hydrides, transition-metal asymmetric hydrogenation, and enzymatic biocatalysis—providing mechanistic causality and validated experimental protocols for each.

Mechanistic Comparison of Reducing Agents

A. Sodium Borohydride (NaBH₄): The Chemoselective Standard

For applications where stereocontrol is unnecessary (e.g., early-stage analog screening or when downstream resolution is planned), NaBH₄ remains the industry standard. It is a mild nucleophilic hydride source. Its relatively low reduction potential ensures rapid attack on the highly electrophilic ketone carbon without hydrolyzing the ester or causing reductive debromination of the aryl halide. The result is a high-yielding, racemic (±) mixture of the β-hydroxy ester.

B. Noyori Asymmetric Hydrogenation (Ru-BINAP): The Scalable Chiral Route

When high enantiomeric excess (ee) is required, chemical asymmetric catalysis is employed. The Noyori reduction utilizes a chiral Ruthenium-diphosphine complex (e.g., Ru-BINAP) under hydrogen gas[2].

  • Causality: The steric bulk and chiral environment of the BINAP ligand dictate the facial selectivity of the hydride transfer to the β-keto ester. The ester carbonyl coordinates with the ruthenium center, forming a rigid transition state that directs the incoming hydrogen to one specific face of the ketone, yielding highly enantiopure products.

C. Ketoreductases (KREDs): The Biocatalytic Frontier

Biocatalysis offers near-perfect stereocontrol under environmentally benign conditions[3]. KREDs, often derived from engineered Saccharomyces cerevisiae or E. coli, reduce the ketone with absolute facial selectivity[4].

  • Causality: Because KREDs require stoichiometric amounts of the cofactor NADPH, the system is coupled with a regeneration cycle (typically Glucose Dehydrogenase [GDH] and D-glucose)[5]. This continuous recycling prevents product inhibition and makes the process economically viable at scale.

Quantitative Performance Data

The following table summarizes the operational parameters and performance metrics of each reducing agent when applied to β-keto esters.

Reducing Agent / SystemTypical YieldEnantiomeric Excess (ee)Chemoselectivity (Ketone vs. Ester/Br)Scalability ProfileRelative Cost
NaBH₄ / Methanol > 90%0% (Racemic)HighExcellent (Standard Glassware)Low
Ru-BINAP / H₂ > 95%> 98%HighGood (Requires H₂ Pressure Reactors)High (Catalyst)
KRED / GDH (Biocatalysis) 85 - 95%> 99%AbsoluteModerate (Volume Intensive)Medium

Decision Matrix & Workflow Visualization

G S Ethyl 3-(4-bromophenyl)-3-oxopropanoate D Target Stereochemistry? S->D R Racemic (±) D->R No C Enantiopure (R) or (S) D->C Yes N NaBH4 / MeOH Fast, Economical R->N K KRED Biocatalysis High ee, Green C->K Ru Ru-BINAP Hydrogenation High ee, Scalable C->Ru P1 (±)-β-Hydroxy Ester N->P1 P2 Chiral β-Hydroxy Ester K->P2 Ru->P2

Decision matrix for the chemoselective reduction of β-keto esters to β-hydroxy esters.

Validated Experimental Protocols

Protocol 1: Racemic Reduction using Sodium Borohydride (NaBH₄)
  • Objective: Rapid, cost-effective synthesis of (±)-Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

  • Self-Validating Principle: The reaction's completion is visually indicated by the cessation of hydrogen gas evolution upon the final addition of the hydride, and confirmed by the distinct Rf shift on TLC (the secondary alcohol product is significantly more polar than the starting ketone).

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 5.0 g of Ethyl 3-(4-bromophenyl)-3-oxopropanoate in 50 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Thermal Control: Chill the flask to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the competing reduction of the ester group and minimizes the exothermic decomposition of NaBH₄ in methanol.

  • Hydride Addition: Add 0.75 g (approx. 1.1 eq) of NaBH₄ portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls hydrogen gas evolution and prevents thermal runaway, protecting the aryl-bromide bond from cleavage.

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional hour. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quenching: Slowly add 20 mL of saturated aqueous NH₄Cl.

    • Causality: The mildly acidic ammonium chloride safely neutralizes excess borohydride and protonates the intermediate boron-alkoxide complex without hydrolyzing the ethyl ester product.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic product.

Protocol 2: Asymmetric Bioreduction using Ketoreductase (KRED)
  • Objective: Synthesis of enantiopure (S)- or (R)-Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate.

  • Self-Validating Principle: The use of a coupled GDH/glucose system recycles the stoichiometric NADPH required by the KRED[5]. The reaction produces gluconic acid as a byproduct; the continuous need to titrate the reaction with NaOH to maintain pH 7.0 serves as a real-time, self-validating indicator of catalytic turnover.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer and adjust to exactly pH 7.0.

    • Causality: Maintains the enzyme's tertiary structure and the optimal protonation states for the active site's catalytic triad.

  • Cofactor System Assembly: Dissolve 2.0 g of D-glucose, 50 mg of NADP⁺, and 100 U of Glucose Dehydrogenase (GDH) in the buffer.

  • Enzyme Addition: Add 100 mg of the selected Ketoreductase powder (e.g., a commercially available KRED specific for bulky β-keto esters).

  • Substrate Addition: Dissolve 1.0 g of Ethyl 3-(4-bromophenyl)-3-oxopropanoate in 5 mL of DMSO. Add this solution dropwise to the aqueous buffer under gentle stirring (200 rpm).

    • Causality: The substrate is highly lipophilic; DMSO acts as a necessary co-solvent to increase substrate bioavailability to the enzyme without denaturing the biocatalyst[4].

  • Incubation: Maintain the reaction at 30 °C for 24–48 hours. Monitor the pH and titrate with 1M NaOH to keep the pH at 7.0.

  • Workup: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄, filter, and concentrate. Determine the enantiomeric excess (ee) via chiral HPLC.

References

  • PubChemLite - Ethyl 3-(4-bromophenyl)-3-oxopropanoate (C11H11BrO3). Université du Luxembourg.
  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate.
  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate.
  • Ethyl 2-ethyl-3-hydroxybutanoate | CAS 5465-11-2. Benchchem.
  • Improving Enantiomeric Excess in the Asymmetric Reduction of Beta-Keto Esters. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate proper disposal procedures

As a Senior Application Scientist, I emphasize that the disposal of halogenated intermediates like Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is not merely an administrative task—it is a critical extension of your chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that the disposal of halogenated intermediates like Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is not merely an administrative task—it is a critical extension of your chemical workflow. Because this molecule contains a heavy bromine atom alongside reactive ester and hydroxyl groups, its end-of-life management requires strict adherence to specialized environmental protocols.

The following guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring regulatory compliance and laboratory safety.

Chemical Profiling & Hazard Causality

To manage a chemical safely, you must first understand the causality behind its hazards. Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is classified as a halogenated organic compound .

  • The Halogen Factor: The presence of the brominated aromatic ring fundamentally alters how this waste must be destroyed. Standard organic solvents (like ethanol or hexane) can be disposed of via standard fuels blending. However, when brominated compounds are incinerated under standard conditions, they can generate corrosive hydrogen bromide (HBr) gas and highly toxic brominated dioxins[1].

  • Regulatory Impact: To prevent environmental contamination, the EPA mandates that halogenated wastes undergo specialized high-temperature rotary kiln incineration coupled with caustic scrubbing to neutralize acidic byproducts[2]. Mixing even a small amount of this brominated compound into a non-halogenated waste carboy forces the entire volume to be reclassified, needlessly doubling your hazardous waste management costs[3].

Self-Validating Disposal Protocol

A self-validating protocol ensures that every procedural step inherently prevents the next step from failing. Follow this workflow to process Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate waste.

Step 1: Container Selection & Integrity Check

  • Action: Select a high-density polyethylene (HDPE) or PTFE-lined glass container. Do not use unlined metal containers, which can corrode if trace acidic byproducts form.

  • Self-Validation: Before adding waste, perform a visual inspection of the PTFE cap liner. A missing liner will lead to vapor leaks; confirming its presence validates the container's integrity.

Step 2: Strict Waste Segregation

  • Action: Designate a specific container exclusively for Halogenated Organic Waste . Never mix this compound with non-halogenated solvents, strong acids, or bases[4].

  • Self-Validation: Implement a color-coded tagging system (e.g., green tags for halogenated, black for non-halogenated). Checking the tag color before pouring acts as a physical failsafe against cross-contamination.

Step 3: Active Accumulation

  • Action: Transfer the chemical into the waste container inside a certified chemical fume hood. Keep the container tightly capped at all times unless actively adding waste[5].

  • Self-Validation: Maintain a real-time chemical log attached directly to the container. Logging the exact chemical name—"Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate"—immediately after addition ensures the waste profile remains 100% accurate for Environmental Health and Safety (EHS) profiling.

Step 4: Institutional Transfer

  • Action: Once the container reaches 80% capacity, submit a chemical collection request to your EHS department. Store the container in a secondary containment tray in a cool, dark, and well-ventilated corrosives/hazardous waste cabinet until pickup[1].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for processing brominated organic compounds, ensuring no steps are bypassed.

WasteSegregation A Waste Generation: Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate B Chemical Analysis: Contains Bromine (Halogen) A->B Identify functional groups C Segregation: Isolate from Non-Halogenated Solvents B->C Prevent toxic byproducts D Containment: HDPE or PTFE-Lined Glass C->D Transfer to secondary containment E Disposal Route: EPA-Permitted Rotary Kiln Incineration D->E EHS pickup & processing

Workflow for the segregation and disposal of brominated organic compounds.

Emergency Spill Response Methodology

Immediate and appropriate action is critical in the event of a spill to prevent personnel exposure and environmental discharge[1].

  • Containment: Evacuate non-essential personnel from the immediate area. Ensure you are wearing upgraded PPE (thick nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat).

  • Neutralization & Absorption: Do not use combustible materials (like standard paper towels) for concentrated spills. Cover the liquid with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial halogenated-spill pad[6].

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place the material into a heavy-duty, sealable plastic bag or a dedicated solid waste container[1].

  • Solid Waste Classification: Label the container clearly as "Solid Halogenated Hazardous Waste - Spill Debris" and request an immediate EHS pickup. Wash the contaminated bench space with soap and water.

Quantitative Waste Parameters

Understanding the logistical differences between waste streams is essential for laboratory efficiency and budget management.

ParameterHalogenated Waste Stream (Target)Non-Halogenated Waste Stream
Target Compound Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate Acetone, Ethanol, Hexane
Required Disposal Method Rotary Kiln Incineration w/ Caustic ScrubbingStandard Fuels Blending / Incineration
Combustion Byproducts HBr, HCl, Brominated Dioxins (if mismanaged)CO₂, H₂O, NOₓ
Relative Disposal Cost High (~2x multiplier due to scrubbing requirements)Baseline
Regulatory Focus Strict monitoring for aquatic toxicity & persistenceStandard RCRA compliance

References

  • U.S. Environmental Protection Agency (EPA) - Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Hazardous Waste Experts - Guidelines for Solvent Waste Recycling and Disposal. Available at:[Link]

  • University of Illinois Division of Research Safety - Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Rutgers University - Standard Operating Procedure for Laboratories: Bromine. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

Standard Operating Procedure: Personal Protective Equipment and Handling for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate Introduction As drug development and organic synthesis workflows accelerate, the use of specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Personal Protective Equipment and Handling for Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate

Introduction

As drug development and organic synthesis workflows accelerate, the use of specialized halogenated intermediates like Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS: 70200-16-7) has become routine[1]. However, routine use must not breed complacency. As a Senior Application Scientist, I have observed that the structural features making this compound synthetically valuable—its brominated aromatic ring and reactive hydroxy ester moiety—also dictate its specific hazard profile.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring scientific integrity and uncompromising laboratory safety.

Mechanistic Hazard Assessment & Causality

Before donning Personal Protective Equipment (PPE), we must understand why it is necessary based on the molecule's physical chemistry. Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate is classified under GHS as a harmful irritant (GHS07)[2].

  • Dermal & Mucosal Irritation (H315, H319): The compound possesses a LogP of approximately 2.25[2]. This moderate lipophilicity allows it to readily partition into the lipid bilayers of the skin and mucosal membranes. Once absorbed, the hydroxy ester group can interact with cellular proteins, leading to localized inflammation and severe eye irritation[2].

  • Respiratory Toxicity (H335): As a solid that can form fine dust, inhalation of particulates directly exposes the sensitive respiratory epithelium to the brominated compound, triggering acute respiratory irritation[2].

Table 1: Physicochemical Properties & Hazard Quantifications

ParameterValue / SpecificationMechanistic Implication
CAS Number 70200-16-7Unique identifier for safety tracking and inventory[1].
Molecular Weight 273.12 g/mol Small molecule; high mobility in biological tissues[1].
LogP ~2.25Moderate lipophilicity; significant skin penetration risk[2].
GHS Pictogram GHS07 (Warning)Indicates harmful/irritant properties[2].
Hazard Statements H302, H315, H319, H335Harmful if swallowed; irritates skin, eyes, respiratory tract[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, standard laboratory attire is insufficient. The following PPE must be rigorously employed to comply with precautionary statement P280[2].

Table 2: Quantitative PPE Specifications

PPE CategorySpecification / StandardCausality & Justification
Gloves Nitrile, >0.11 mm thickness (EN 374)Nitrile provides superior resistance to halogenated organics compared to latex. >0.11 mm ensures a breakthrough time of >480 minutes.
Eye Protection Chemical safety goggles (EN 166)Must form a seal around the eyes to prevent airborne dust (H319) from contacting the cornea. Standard safety glasses are insufficient.
Respirator N95 / FFP2 mask (EN 143)Required only if weighing outside a certified fume hood (not recommended) to block particulates (H335).
Body Protection 100% Cotton Lab CoatCotton resists static buildup (minimizing dust adhesion) and provides a barrier against accidental spills.

Operational Workflow: Step-by-Step Methodology

Trust in a safety protocol is built on reproducibility. Execute the following steps sequentially to ensure a self-validating safety loop.

Step 1: Pre-Operation Environmental Control

  • Verify that the laboratory fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids/bases).

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

Step 2: PPE Donning & Verification

  • Inspect nitrile gloves for micro-tears by inflating them slightly before use.

  • Don the lab coat and ensure the cuffs are tucked under the gloves to prevent skin exposure at the wrists.

  • Equip chemical safety goggles, adjusting the strap for a firm, gapless seal.

Step 3: Handling and Transfer (P260, P264)

  • Open the reagent bottle strictly within the fume hood to contain any aerosolized dust[2].

  • Use a grounded, stainless-steel spatula to transfer the chemical. Avoid plastic spatulas, which can generate static electricity and cause the powder to scatter.

  • Once the desired mass is weighed, immediately seal the stock container tightly (P403+P233)[2].

  • Wipe down the exterior of the stock bottle and the spatula with a solvent-dampened tissue (e.g., ethanol) before removing them from the hood.

Step 4: Post-Operation & Decontamination

  • Doff gloves inside out to encapsulate any microscopic chemical residue.

  • Wash hands thoroughly with soap and water (P264)[2]. Do not use organic solvents on the skin, as they strip natural oils and increase the dermal absorption of any residual chemical.

Spill Response and Disposal Plan

Because Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate contains a halogen (Bromine), it must never be mixed with standard organic waste.

Emergency Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Cover the spilled solid with damp sand or a commercial absorbent pad to prevent dust generation. Do not sweep dry.

  • Collect: Use a non-sparking scoop to transfer the absorbent mixture into a sealable, chemically resistant container.

  • Decontaminate: Wash the spill area with a mild detergent solution, followed by water.

Waste Disposal Plan (P501):

  • All reaction byproducts, contaminated gloves, and empty packaging must be segregated into clearly labeled "Halogenated Organic Waste" containers[2].

  • Do not discharge into the sink or municipal sewer systems.

  • Coordinate with your institutional Environmental Health and Safety (EHS) department for incineration by a licensed hazardous waste contractor[2].

Safety Logic & Procedural Visualization

To ensure these protocols are universally understood across your research team, refer to the operational workflow diagram below.

G Start 1. Risk Assessment Verify CAS 70200-16-7 Hazards PPE 2. Don PPE Nitrile (>0.11mm), Goggles, Lab Coat Start->PPE Hood 3. Containment Operate in Certified Fume Hood PPE->Hood Handle 4. Handling & Transfer Minimize Dust/Aerosolization Hood->Handle Spill Spill or Exposure? Handle->Spill Cleanup Emergency Protocol Evacuate, Absorb, Wash (P305/P302) Spill->Cleanup  Yes Proceed 5. Experimental Workflow Proceed to Synthesis/Assay Spill->Proceed  No Dispose 6. Waste Disposal Halogenated Organic Waste (P501) Cleanup->Dispose Proceed->Dispose

Workflow diagram detailing the safety logic and handling procedures for CAS 70200-16-7.

References

  • Title: Ethyl 3-(4-bromophenyl)
  • Title: ETHYL 3-(4-BROMOPHENYL)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
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Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
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